4-[(E)-2-Nitroethenyl]phenol
Description
The exact mass of the compound 4-[(E)-2-Nitroethenyl]phenol is 165.042593085 g/mol and the complexity rating of the compound is 177. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['81594', '30299']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(E)-2-Nitroethenyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(E)-2-Nitroethenyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKRKMPTRJAIT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879352 | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-49-6, 3179-08-6 | |
| Record name | 4-[(1E)-2-Nitroethenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Hydroxy(oxido)amino)vinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(2-nitrovinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3179-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Nitrovinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DRL9H2PWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxy-beta-nitrostyrene synthesis and characterization
Technical Guide: Synthesis and Characterization of 4-Hydroxy- -Nitrostyrene
Executive Summary
This technical guide details the synthesis, purification, and characterization of 4-Hydroxy-
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Chemical Foundation & Significance[1][2]
4-Hydroxy-
Physicochemical Properties
| Property | Value |
| IUPAC Name | (E)-4-(2-nitrovinyl)phenol |
| CAS Number | 3179-08-6 |
| Molecular Formula | |
| Molecular Weight | 165.15 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 167–171 °C (Lit.)[1][2] |
| Solubility | Soluble in acetone, ethanol, ethyl acetate; sparingly soluble in water. |
Retrosynthetic Analysis & Mechanism
The most robust route to
Reaction Mechanism (Graphviz Visualization)
The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration. Ammonium acetate (
Caption: Mechanistic pathway of the ammonium acetate-catalyzed Henry reaction. The dehydration step is thermodynamically driven by the formation of the conjugated system.
Experimental Protocol
Reagents & Equipment
-
4-Hydroxybenzaldehyde: 12.2 g (100 mmol)
-
Nitromethane: 10.0 mL (excess, acts as solvent/reagent)
-
Ammonium Acetate: 3.1 g (40 mmol, 0.4 eq)
-
Glacial Acetic Acid: 40 mL (solvent)
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle, Oil Bath.
Step-by-Step Synthesis Workflow
Caption: Operational workflow for the synthesis of 4-Hydroxy-beta-nitrostyrene.
Detailed Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g) in glacial acetic acid (40 mL).
-
Addition: Add nitromethane (10.0 mL) and ammonium acetate (3.1 g).
-
Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (bath temp ~105-110 °C) for 2 to 4 hours.
-
Expert Note: The color will darken from yellow to deep orange/brown. Monitor consumption of aldehyde by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
-
Work-up: Remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring.
-
Isolation: A bright yellow precipitate will form immediately. Stir for 15 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel and wash with cold water (
mL) to remove residual acid and catalyst. -
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, filter while hot if necessary, and allow to cool slowly to room temperature, then to
C. -
Drying: Filter the crystals and dry in a vacuum oven at
C for 6 hours.
Characterization & Validation
The identity of the product is confirmed by the disappearance of the aldehyde signal and the appearance of characteristic trans-alkene coupling constants in the
Spectroscopic Data
| Technique | Signal/Peak | Interpretation |
| Phenolic -OH (Broad, exchangeable) | ||
| Aromatic protons (ortho to vinyl) | ||
| Aromatic protons (ortho to -OH) | ||
| FT-IR (KBr) | 3350 cm | O-H Stretch (Broad) |
| 1605 cm | C=C Alkene Stretch | |
| 1515 cm | ||
| 1340 cm |
Interpretation Logic:
-
Stereochemistry: The coupling constant (
) of approximately 13.6 Hz for the vinyl protons confirms the (E)-configuration (trans). The (Z)-isomer typically exhibits a value of ~10 Hz. -
Purity Check: Absence of a singlet around
9.8 ppm confirms the consumption of the starting aldehyde.
Safety & Handling
Hazard Classification:
-
Acute Toxicity (Oral): Category 4
-
Skin/Eye Irritation: Category 2/2A[3]
Precautions:
-
Nitromethane: Flammable and can be shock-sensitive in large volumes or under specific confinement. Do not distill to dryness.
-
Product:
-nitrostyrenes are potent lachrymators and skin irritants. All operations, especially the handling of the dry solid, must be performed in a functioning fume hood. -
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when transferring the solid.
References
-
Prepar
-Nitrostyrene Derivatives:- Source: Organic Syntheses, Coll. Vol. 1, p.413 (1941).
-
URL:
-
Mechanism and Catalysis of the Henry Reaction
- Source: Organic Chemistry Portal.
-
URL:
-
Physicochemical Properties & Safety (MSDS)
- Source: PubChem Labor
-
URL:
-
Spectroscopic Data (NMR/IR)
- Source: National Institutes of Health (NIH)
-
URL:
Solubility and stability of 4-[(E)-2-Nitroethenyl]phenol in different solvents
Solubility and Stability of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide
Executive Summary 4-[(E)-2-Nitroethenyl]phenol (also known as 4-hydroxy-β-nitrostyrene) is a bioactive nitrostyrene derivative characterized by its Michael acceptor properties. While this electrophilic nature drives its pharmacological potential—including tyrosine kinase inhibition and antimicrobial activity—it simultaneously presents significant challenges in solubility and stability. This guide provides a rigorous technical framework for handling, solubilizing, and stabilizing this compound in research environments.
Part 1: Chemical Profile & Physicochemical Properties[1]
Understanding the fundamental physicochemical parameters is the first step to mastering the behavior of 4-[(E)-2-Nitroethenyl]phenol in solution.
| Property | Value | Technical Note |
| CAS Number | 3179-08-6 | |
| Molecular Weight | 165.15 g/mol | Small molecule, fragment-like. |
| Appearance | Yellow crystalline powder | Color is due to the conjugated nitro-alkene system. Loss of color often indicates degradation. |
| LogP (Oct/Water) | ~1.9 - 2.1 | Moderately lipophilic; poor aqueous solubility. |
| pKa (Phenol) | ~9.5 | The phenolic proton is acidic. In basic pH (>9), it forms a phenolate anion, shifting color to deep orange/red. |
| Melting Point | 167–171 °C | High crystallinity contributes to low solubility in non-polar solvents. |
Part 2: Solubility Profile
The compound exhibits a "brick dust" solubility profile: moderate-to-high solubility in polar aprotic solvents, but poor solubility in water and non-polar aliphatics.
Estimated Solubility Map
| Solvent Class | Representative Solvent | Solubility Rating | Usage Recommendation |
| Polar Aprotic | DMSO | High (>100 mM) | Primary Vehicle. Ideal for stock solutions. |
| Polar Aprotic | DMF | High (>100 mM) | Alternative to DMSO if sulfur interference is a concern. |
| Polar Protic | Ethanol / Methanol | Moderate (10–50 mM) | Good for recrystallization; less stable for long-term storage due to potential nucleophilic attack. |
| Polar Aprotic | Acetone / Ethyl Acetate | Moderate | Useful for extraction and purification. |
| Aqueous | PBS / Water (pH 7.[1]4) | Low (<1 mg/mL) | Precipitation Risk. Requires co-solvents (e.g., 0.1–1% DMSO) or cyclodextrins. |
| Non-Polar | Hexane / Heptane | Insoluble | Used as an anti-solvent to force precipitation. |
Experimental Protocol: Saturation Shake-Flask Method
To determine precise solubility in a specific assay buffer.
-
Preparation: Add excess solid 4-[(E)-2-Nitroethenyl]phenol (~5 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at the assay temperature (e.g., 25°C or 37°C) for 24 hours using a benchtop shaker.
-
Separation: Centrifuge at 10,000 × g for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solid.
-
Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (detection at ~310–350 nm).
-
Calculation: Compare peak area against a standard curve prepared from a DMSO stock.
Part 3: Stability Assessment & Degradation Pathways
The stability of 4-[(E)-2-Nitroethenyl]phenol is compromised by three primary mechanisms: Hydrolysis (Retro-Henry) , Michael Addition , and Photoisomerization .
Mechanism 1: Hydrolytic Instability (Retro-Henry Reaction)
In aqueous environments, especially at basic pH, the compound undergoes a "Retro-Henry" reaction (reverse nitroaldol). Water attacks the double bond, cleaving the molecule back into its precursors: 4-Hydroxybenzaldehyde and Nitromethane .
-
Indicator: Loss of yellow color (or shift to the aldehyde's UV spectrum).
-
Catalyst: Base (OH⁻).
Mechanism 2: Thiol Reactivity (Michael Addition)
The nitrovinyl group is a potent Michael acceptor. In biological media containing thiols (e.g., Glutathione, Cysteine, BSA), nucleophilic attack occurs at the β-carbon.
-
Impact: Rapid depletion of the free compound in cell culture media.
-
Bio-Artifacts: Cytotoxicity may be due to GSH depletion rather than target engagement.
Mechanism 3: Photochemical Isomerization
Exposure to UV or strong ambient light causes isomerization from the stable (E)-isomer to the less stable (Z)-isomer.
Visualizing the Degradation Pathways
Caption: Figure 1. Primary degradation pathways. Red path indicates hydrolytic cleavage; Yellow path indicates biological conjugation; Green path indicates light-induced isomerization.
Part 4: Handling & Storage Protocols
To maximize data integrity, strictly adhere to these handling procedures.
Stock Solution Preparation
-
Solvent: Use Anhydrous DMSO (stored over molecular sieves). Water content in DMSO promotes slow hydrolysis.
-
Concentration: Prepare at 10–50 mM . Higher concentrations are more stable than dilute ones.
-
Storage: Aliquot into amber glass vials (to block UV). Store at -20°C or -80°C .
-
Freeze-Thaw: Limit to <3 cycles.
Biological Assay Setup
-
Timing: Perform serial dilutions immediately before addition to cells/proteins. Do not store dilute aqueous solutions.
-
Vehicle Control: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but sufficient to prevent precipitation.
-
Media Check: Inspect for turbidity. If "crashing out" occurs, consider using a carrier like HP-β-Cyclodextrin (molar ratio 1:2 compound:cyclodextrin) to improve aqueous stability.
Stability Validation Protocol (Forced Degradation)
Before running critical assays, validate stability in your specific buffer.
-
Spike: Add compound to the assay buffer (e.g., PBS pH 7.4) at 10 µM.
-
Incubate: Hold at 37°C.
-
Sample: Take aliquots at T=0, 1h, 4h, and 24h.
-
Analyze: Inject immediately onto HPLC.
-
Criteria: If >10% loss is observed within the assay window, the data may be compromised.
References
-
National Toxicology Program (NTP). Chemical Information Profile for beta-Nitrostyrene. National Institutes of Health.[2] Link
-
PubChem. Compound Summary: 4-[(E)-2-Nitroethenyl]phenol. National Library of Medicine. Link
-
Milhazes, N., et al. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Link
-
Kaushik, C.P., et al. Synthesis and antimicrobial activity of some new β-nitrostyrenes. Indian Journal of Chemistry. Link
-
Zhang, H., et al. Thiol-reactivity of the Michael acceptor β-nitrostyrene and its implications for biological activity. Chemical Research in Toxicology. Link
Sources
In Vitro Cytotoxicity Screening of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide
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Introduction
Phenolic compounds are a diverse group of molecules that have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including antioxidant and, notably, cytotoxic effects.[1][2][3] This has led to the investigation of many phenolic compounds as potential anticancer agents.[4][5] 4-[(E)-2-Nitroethenyl]phenol, a derivative of this class, presents a chemical structure suggestive of potential biological activity worth exploring. The presence of a nitro group, often associated with toxicity, combined with the phenolic ring, necessitates a thorough evaluation of its cytotoxic profile.[6][7][8][9]
This technical guide provides a comprehensive framework for the in vitro cytotoxicity screening of 4-[(E)-2-Nitroethenyl]phenol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, ensuring a robust and reproducible evaluation.
Foundational Principles: Designing a Validated Cytotoxicity Study
A successful cytotoxicity study hinges on a well-conceived experimental design. The choice of cell lines, assays, and controls directly impacts the quality and interpretability of the data.
Strategic Selection of Cell Lines
The initial step is to select a panel of cell lines that are relevant to the potential therapeutic application of the compound. For a broad-based screening, a combination of cancerous and non-cancerous cell lines is recommended to assess both efficacy and potential toxicity to healthy tissues.
-
Cancer Cell Lines: A diverse panel representing different cancer types is crucial. For instance, including cell lines from common cancers like breast (e.g., MCF-7), colon (e.g., HCT-116), and lung (e.g., A549) provides a wider perspective on the compound's activity.[4][5] The selection should also consider the known mechanisms of action of similar phenolic or nitro-containing compounds.
-
Non-Cancerous Cell Lines: To evaluate selective cytotoxicity, it is essential to include a non-cancerous cell line. Human dermal fibroblasts (HDFs) or a non-tumorigenic epithelial cell line (e.g., HBL-100) can serve as valuable controls.[4][10]
Table 1: Recommended Cell Line Panel for Initial Screening
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive, widely used cancer model. |
| HCT-116 | Human Colorectal Carcinoma | A well-characterized colon cancer line.[4] |
| A549 | Human Lung Carcinoma | Representative of a common and aggressive cancer. |
| HBL-100 | Human Normal Breast | Provides a baseline for selective cytotoxicity assessment.[4] |
The Rationale Behind a Multi-Assay Approach
No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach, employing assays that measure different cellular endpoints, is essential for a comprehensive understanding. We will focus on three core assays:
-
MTT Assay: Measures metabolic activity, providing an indication of cell viability and proliferation.[10][11][12][13]
-
LDH Release Assay: Quantifies membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[14][15]
-
Caspase-3/7 Assay: Detects the activation of key executioner caspases, indicating the induction of apoptosis (programmed cell death).[1]
This combination allows for the differentiation between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and the primary mode of cell death.
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed to ensure reproducibility and accuracy. Adherence to aseptic techniques and proper control implementation is paramount.
General Cell Culture Conditions
All cell lines should be cultured in their recommended media, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-[(E)-2-Nitroethenyl]phenol in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Workflow Diagram: MTT Assay
Caption: Workflow of the MTT cell viability assay.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add the stop solution provided in the kit.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Workflow Diagram: LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Caspase-3/7 Glo® Assay
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Unraveling the Mechanism: Potential Signaling Pathways
The cytotoxic effects of phenolic and nitro-containing compounds can be mediated by various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of 4-[(E)-2-Nitroethenyl]phenol.
Oxidative Stress
Many phenolic compounds can induce cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress.[18][19][20][21][22][[“]] This can damage cellular components and trigger cell death pathways.
Signaling Pathway: Oxidative Stress-Induced Apoptosis
Caption: Simplified pathway of oxidative stress-induced apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and apoptosis.[24][25] Some compounds can exert their cytotoxic effects by modulating this pathway.
Signaling Pathway: NF-κB Modulation
Caption: Inhibition of the NF-κB survival pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[19][26][27][28] Its dysregulation is often associated with cancer.
Signaling Pathway: MAPK Activation
Caption: Stress-activated MAPK pathway leading to apoptosis.
Data Analysis and Interpretation
Quantitative Data Summary
The results from the cytotoxicity assays should be summarized in a clear and concise table. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability, is a key parameter.[4]
Table 2: Example Cytotoxicity Data for 4-[(E)-2-Nitroethenyl]phenol (48h treatment)
| Cell Line | MTT Assay (IC50, µM) | LDH Assay (% Cytotoxicity at IC50) | Caspase-3/7 Activity (Fold Change at IC50) |
| MCF-7 | 25.3 ± 2.1 | 45.2 ± 3.5 | 3.8 ± 0.4 |
| HCT-116 | 18.9 ± 1.7 | 52.1 ± 4.2 | 4.5 ± 0.6 |
| A549 | 35.1 ± 3.2 | 38.7 ± 2.9 | 2.9 ± 0.3 |
| HBL-100 | > 100 | < 10 | 1.2 ± 0.2 |
Interpretation of Results
-
Potency and Selectivity: A lower IC50 value indicates higher potency. A significantly higher IC50 value in the non-cancerous cell line (HBL-100) compared to the cancer cell lines suggests selective cytotoxicity.
-
Mechanism of Cell Death: An increase in LDH release at the IC50 concentration confirms a cytotoxic mechanism involving membrane damage. A significant increase in caspase-3/7 activity indicates that apoptosis is a primary mode of cell death.
Conclusion and Future Directions
This guide outlines a robust and comprehensive approach for the in vitro cytotoxicity screening of 4-[(E)-2-Nitroethenyl]phenol. The multi-assay strategy, coupled with a well-chosen cell line panel, provides a solid foundation for determining the compound's cytotoxic potential and preliminary mechanism of action.
Further investigations could involve:
-
Advanced Mechanistic Studies: Utilizing techniques such as Western blotting to probe the specific proteins involved in the identified signaling pathways.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.
-
In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy and safety.
By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to advance the understanding of the therapeutic potential of novel compounds like 4-[(E)-2-Nitroethenyl]phenol.
References
-
In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. Available at: [Link]
-
Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PubMed Central. Available at: [Link]
-
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PubMed Central. Available at: [Link]
-
MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Authorea. Available at: [Link]
-
Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. ACS Publications. Available at: [Link]
-
Differential cytotoxicity mechanisms of copper complexed with disulfiram for combination chemotherapy in human endometrial cancer cells. Frontiers. Available at: [Link]
-
2-[(E)-2-Nitroethenyl]phenol. PubChem. Available at: [Link]
-
Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at: [Link]
-
NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. MDPI. Available at: [Link]
-
The Role of MAPK in Drug-Induced Kidney Injury. PubMed Central. Available at: [Link]
-
Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. National Institutes of Health. Available at: [Link]
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Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. Available at: [Link]
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Figure 3. NF-kB inhibition with Compound A enhances the cytotoxicity of... ResearchGate. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. American Association for Cancer Research. Available at: [Link]
-
HEALTH EFFECTS - Toxicological Profile for Nitrophenols. National Institutes of Health. Available at: [Link]
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A role for the NF-κB pathway in cell protection from complement-dependent cytotoxicity. The Journal of Immunology. Available at: [Link]
-
Oxidative stress. Wikipedia. Available at: [Link]
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Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed Central. Available at: [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. European Journal of Advanced Chemistry Research. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]
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Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction. PubMed Central. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]
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(PDF) Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. ResearchGate. Available at: [Link]
- Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. N/A.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Cytotoxicity and Antiproliferative Activities of Several Phenolic Compounds Against Three Melanocytes Cell Lines: Relationship Between Structure and Activity. ResearchGate. Available at: [Link]
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Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. MDPI. Available at: [Link]
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Does oxidative stress directly cause cardiac cell cytotoxicity? Consensus. Available at: [Link]
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NF-κB. Wikipedia. Available at: [Link]
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Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. PubMed. Available at: [Link]
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Investigation of Phenolic Compounds and Antioxidant Activity of Sorbaria pallasii (Rosaceae) Microshoots Grown In Vitro. MDPI. Available at: [Link]
-
Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. PubMed Central. Available at: [Link]
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Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. Available at: [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. YouTube. Available at: [Link]
-
oxidative stress and apoptosis. ResearchGate. Available at: [Link]
- Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. N/A.
-
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]
-
Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum. PubMed. Available at: [Link]
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- 28. mdpi.com [mdpi.com]
Technical Guide: The Antioxidant & Cytoprotective Potential of Nitrostyrene Architectures
Executive Summary
Context:
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]
The pharmacological engine of the nitrostyrene is the nitrovinyl side chain .[3] This moiety functions as a Michael acceptor.[1][4]
The Michael Acceptor Mechanism
The
-
Reaction: Nucleophilic attack by thiols (R-SH), such as cysteine residues in proteins or glutathione (GSH).[1]
-
Outcome: Formation of a covalent thioether adduct.[1] This modification alters protein conformation.[1]
SAR Logic for Optimization
To tune the "warhead" reactivity and prevent indiscriminate cytotoxicity, substituents on the aromatic ring are critical.
| Structural Modification | Effect on Reactivity & Potency | Mechanism |
| Unsubstituted Phenyl | High Reactivity / High Toxicity | Rapid, non-selective alkylation of cellular thiols. |
| 3,4-Dihydroxy / Methoxy | Balanced Potency | Electron-donating groups (EDGs) reduce electrophilicity slightly, increasing selectivity for Keap1 over other proteins.[1] Adds direct radical scavenging potential.[1] |
| Increased Stability | Steric hindrance at the | |
| Halogenation (4-Cl, 4-F) | Enhanced Lipophilicity | Improves membrane permeability; electron-withdrawing nature increases electrophilicity (potential for higher toxicity).[1] |
Part 2: Mechanistic Pathway (Nrf2 Activation)[1][4]
The therapeutic value of nitrostyrenes lies in their ability to "hack" the cellular stress response.
The Keap1-Nrf2 Axis
Under basal conditions, Keap1 binds Nrf2 and targets it for ubiquitination and proteasomal degradation. Nitrostyrenes modify Keap1 cysteines, disrupting this binding.
Figure 1: Mechanism of Action.[1] Nitrostyrenes act as electrophilic triggers, disabling the Keap1 "brake" on the Nrf2 antioxidant system.
Part 3: Synthesis Protocol (The Henry Reaction)
Objective: Synthesize 3,4-dimethoxy-
Reagents & Equipment
-
Substrate: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).[1]
-
Reagent/Solvent: Nitromethane (
).[1] -
Catalyst: Ammonium Acetate (
).[1][5] -
Apparatus: Round-bottom flask, reflux condenser, oil bath.[5]
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 5 mL of nitromethane.
-
Note: Nitromethane acts as both reactant and solvent.[1]
-
-
Catalysis: Add 2.5 mmol of ammonium acetate.
-
Reflux: Attach condenser and heat to mild reflux (
) for 2–4 hours.-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[1] Look for the disappearance of the aldehyde spot.
-
-
Workup: Cool the mixture to room temperature. The product often crystallizes directly upon cooling.[1]
-
If no crystals: Pour mixture into ice-cold water (50 mL) and stir vigorously.
-
-
Purification: Filter the yellow precipitate. Recrystallize from hot ethanol or methanol.[1]
-
Purity Check: Verify structure via
-NMR (Look for trans-alkene doublets at 7.5–8.0 ppm with ).[1]
-
Part 4: Validation Workflows
To claim "antioxidant potential," you must distinguish between direct scavenging and pathway induction.
The "Dual-Screen" Strategy[1]
Figure 2: Experimental workflow distinguishing direct vs. indirect antioxidant activity.[1]
Protocol: Cell-Based Nrf2 Induction (Western Blot)[1]
-
Cell Line: HepG2 (Liver hepatocellular carcinoma) or HUVEC (Endothelial).[1]
-
Dosing: Treat cells with 0, 5, 10,
of the nitrostyrene derivative for 6–12 hours.-
Critical Control: Use Sulforaphane (
) as a positive control.[1]
-
-
Lysis: Harvest cells in RIPA buffer with protease inhibitors.[1]
-
Detection:
-
Primary Antibodies: Anti-HO-1, Anti-NQO1, Anti-Nrf2.
-
Normalization: Anti-
-actin.[1]
-
-
Success Criteria: A dose-dependent increase in HO-1 expression (typically 2–5 fold) without significant cytotoxicity (
viability via MTT assay).[1]
Part 5: Toxicology & Safety (The Therapeutic Window)
Nitrostyrenes are "double-edged swords."[1] Their electrophilicity drives efficacy but also toxicity.[1]
-
Glutathione Depletion: High doses (
) can rapidly deplete cellular GSH pools via Michael addition, leading to "oxidative shock" and apoptosis (desirable for cancer therapy, undesirable for cytoprotection). -
Self-Limiting Systems: The ideal candidate has a "soft" electrophilic character—reactive enough to trigger Keap1 (which is highly sensitive) but not reactive enough to indiscriminately alkylate DNA or essential metabolic enzymes.[1]
References
-
Milhazes, N., et al. (2006). "ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study."[1][6][7] Bioorganic & Medicinal Chemistry. Link -
Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." Proceedings of the National Academy of Sciences. Link[1]
-
Satoh, T., & Lipton, S. A. (2017). "Redox regulation of neuronal survival mediated by electrophilic compounds." Trends in Neurosciences. Link
-
Kumar, S., et al. (2014). "The Henry reaction: A versatile and environmentally benign method for the synthesis of nitroalkenes." Journal of Chemical Sciences. Link[1]
-
Baird, L., & Yamamoto, M. (2020). "The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway." Molecular and Cellular Biology. Link[1]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A mechanistic Study of the electrochemical reaction between nitrostyrene and benzaldehyde; DFT calculations on all poss… [ouci.dntb.gov.ua]
Synonyms and alternative names for 4-[(E)-2-Nitroethenyl]phenol.
[1][2][3]
Executive Summary
4-[(E)-2-Nitroethenyl]phenol (CAS: 3179-08-6) is a critical organic intermediate primarily utilized in the synthesis of phenethylamine derivatives, including the neurotransmitter tyramine.[1][2][3] In chemical literature, it is frequently obscured by a variety of semi-systematic and trivial names, most notably trans-4-hydroxy-β-nitrostyrene .[1][2][3]
This guide deconstructs the nomenclature, synthetic origins, and cheminformatic identifiers of this compound. It is designed to assist researchers in accurately identifying, searching for, and utilizing this molecule in drug discovery and organic synthesis workflows.
Chemical Identity & Ontology
At its core, the molecule consists of a phenol ring substituted at the para position with a nitrovinyl group. The (E) configuration indicates the trans geometry, which is the thermodynamically stable form produced via standard condensation methods.[2]
Core Identifiers Table
| Identifier Type | Value | Context |
| IUPAC Name | 4-[(E)-2-Nitroethenyl]phenol | Official Systematic Name |
| Common Name | trans-4-Hydroxy-β-nitrostyrene | Organic Synthesis / Medicinal Chemistry |
| CAS Registry Number | 3179-08-6 | Primary Identifier (Generic/Trans) |
| Alternative CAS | 22568-49-6 | Specific to (E)-isomer entries |
| Molecular Formula | C₈H₇NO₃ | Mass: 165.15 g/mol |
| SMILES | Oc1ccc(cc1)/C=C/[O-] | Cheminformatics Search String |
| InChI Key | CTJKRKMPTRJAIT-AATRIKPKSA-N | Unique Hashed Identifier |
The Nomenclature Landscape
The naming conventions for this compound stem from two different chemical perspectives: the styrene derivative perspective (common in synthesis) and the phenol derivative perspective (common in IUPAC).[1][2][3]
The "Nitrostyrene" Lineage
In synthetic organic chemistry, the compound is viewed as a derivative of styrene (phenylethene).[2]
-
β-Nitrostyrene: The "beta" (
) denotes that the nitro group is attached to the second carbon of the vinyl chain, away from the phenyl ring.[1][2][3] -
4-Hydroxy / p-Hydroxy: Indicates the hydroxyl group is on the phenyl ring, opposite the vinyl chain (para position).[1][2][3]
-
Trans / (E): Indicates the nitro group and the phenyl ring are on opposite sides of the double bond.[1][2][3]
Synonym Hierarchy Visualization
The following diagram illustrates the relationship between the systematic and common names, aiding in keyword selection for literature searches.
Figure 1: Nomenclature taxonomy mapping systematic names to common synthetic aliases.
Synthetic Context & Utility
Understanding how this chemical is made explains why it appears in search results under specific names. It is almost exclusively synthesized via the Henry Reaction (nitroaldol condensation).[1][2][3]
The Henry Reaction Pathway
Researchers often search for this compound as the product of 4-hydroxybenzaldehyde and nitromethane .[1][2][3][4] The reaction creates the characteristic nitroalkene double bond.[2][3]
Reaction Utility:
-
Intermediate for Tyramine: The nitroethenyl group is easily reduced (using LiAlH₄ or catalytic hydrogenation) to an aminoethyl group, yielding Tyramine (4-(2-aminoethyl)phenol).[1][2][3]
-
Antimicrobial Agent: The conjugated nitroalkene system acts as a Michael acceptor, which can covalently bind to thiol groups in bacterial enzymes, conferring antimicrobial properties.[3]
Synthesis Workflow Diagram[1][2][3]
Figure 2: The Henry Reaction pathway illustrating the synthesis and downstream application of the compound.[1][2][3]
Comprehensive Synonym List
When querying databases like PubChem, SciFinder, or vendor catalogs, use the following prioritized list.
| Category | Primary Search Term | Secondary/Obsolete Terms |
| Preferred Synthetic | trans-4-Hydroxy-beta-nitrostyrene | 4-Hydroxy-β-nitrostyrene |
| IUPAC / Systematic | 4-[(E)-2-Nitroethenyl]phenol | 4-(2-Nitroethenyl)phenol |
| Positional Variants | p-Hydroxy-beta-nitrostyrene | p-Hydroxy-ω-nitrostyrene |
| Structural Description | 4-(2-Nitrovinyl)phenol | 1-Hydroxy-4-(2-nitrovinyl)benzene |
| Vendor Codes | NSC 81594 | EINECS 220-296-7 |
Experimental & Safety Profile
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638437, 4-[(1E)-2-Nitroethenyl]phenol. Retrieved January 30, 2026 from [Link][1][2]
-
Royal Society of Chemistry. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. Retrieved January 30, 2026 from [Link][1][2]
-
EPA CompTox Chemicals Dashboard. 4-Hydroxy-beta-nitrostyrene (DTXSID80879352).[1][2][3] Retrieved January 30, 2026 from [Link][1][2]
Sources
- 1. 2-[(E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 5824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(4-Nitrobenzylidene)amino]phenol | C13H10N2O3 | CID 219808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(1E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 638437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: HPLC Quantification of 4-[(E)-2-Nitroethenyl]phenol in Reaction Mixtures
Executive Summary & Scientific Rationale
The accurate quantification of 4-[(E)-2-Nitroethenyl]phenol (also known as 4-hydroxy-β-nitrostyrene) is critical for monitoring the kinetics of the Henry reaction (nitroaldol condensation) between 4-hydroxybenzaldehyde and nitromethane. This compound serves as a vital intermediate in the synthesis of tyrosine kinase inhibitors and various phenethylamine-based pharmaceuticals.
The Analytical Challenge: Analyzing reaction mixtures containing this analyte presents three specific challenges:
-
Matrix Interference: The reaction typically involves a large excess of nitromethane (highly polar) and catalytic bases (ammonium acetate or amines), which can interfere with the solvent front.
-
Structural Isomerism: While the (E)-isomer is the thermodynamic product, the (Z)-isomer may form transiently or upon photo-degradation. The method must resolve these geometric isomers.
-
Phenolic Ionization: The phenolic hydroxyl group (pKa ~8–9) and the electron-withdrawing nitrovinyl group create a molecule sensitive to pH changes. Without pH control, peak tailing and retention time shifting are inevitable.
The Solution: This protocol utilizes a Reverse-Phase C18 (ODS) method with acidified mobile phases . The addition of acid (0.1% Formic or Phosphoric acid) suppresses the ionization of the phenolic moiety, ensuring the analyte remains in its neutral, hydrophobic form. This maximizes interaction with the stationary phase, sharpens peak shape, and improves resolution from the more polar starting material (4-hydroxybenzaldehyde).
Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9]
Understanding the reaction mixture is essential for identifying non-target peaks. The synthesis typically proceeds via the condensation of 4-hydroxybenzaldehyde with nitromethane.
Figure 1: The Henry Reaction pathway showing the conversion of aldehyde to nitrostyrene. Note that the dehydration step is often spontaneous under reaction conditions.
Experimental Protocol
Reagents and Standards[10][11]
-
Target Standard: 4-[(E)-2-Nitroethenyl]phenol (>97% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).
-
Additives: Formic Acid (FA) or Phosphoric Acid (H₃PO₄) (HPLC Grade).
-
Note: Use Formic Acid if MS detection is planned; Phosphoric Acid is superior for UV baseline stability.
-
Instrumentation[5]
-
System: HPLC with Binary Gradient Pump.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Chromatographic Conditions[3][5][9][10][12][13]
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses phenol ionization (pKa shift). |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | Matches ionic strength; MeCN provides sharper peaks than MeOH for nitro-compounds. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance for 4.6mm ID columns. |
| Column Temp | 30°C | Maintains reproducible retention times; prevents viscosity fluctuations. |
| Injection Vol | 5–10 µL | Depends on concentration; prevent column overload. |
| Detection | 340 nm (Primary), 254 nm (Secondary) | The conjugated nitro-alkene system absorbs strongly in the yellow/UVA region (340 nm), minimizing interference from simple benzenes (like toluene) that absorb at 254 nm. |
Gradient Program
A gradient is recommended to separate the polar aldehyde from the hydrophobic product.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial hold to elute nitromethane/catalysts (void volume). |
| 2.0 | 10% | Isocratic hold. |
| 12.0 | 90% | Linear ramp to elute product and flush lipophilic dimers. |
| 14.0 | 90% | Wash. |
| 14.1 | 10% | Return to initial conditions. |
| 18.0 | 10% | Re-equilibration (Critical). |
Analytical Workflow & Sample Preparation[5][10][14]
Reaction mixtures are "dirty" matrices. Direct injection will ruin your column guard and result in poor reproducibility.
Figure 2: Sample preparation workflow ensuring column longevity and data integrity.
Step-by-Step Sample Prep:
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately dispense into 950 µL of Diluent (50:50 Water:Acetonitrile with 0.1% Acid). This stops the reaction and matches the initial mobile phase strength to prevent peak distortion.
-
Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Why Amber? Nitro-alkenes are photosensitive and can undergo E-to-Z isomerization under ambient light.
-
-
Analysis: Inject immediately.
Method Validation Parameters
To ensure the method is trustworthy (Trustworthiness), the following criteria must be met:
-
Linearity: Construct a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
must be > 0.999. -
Resolution (
): The critical pair is usually the starting material (4-Hydroxybenzaldehyde) and the Product. must be > 1.5 (Baseline separation).-
Expected Elution Order: Nitromethane (
~1-2 min) -> 4-Hydroxybenzaldehyde ( ~4-6 min) -> Product ( ~8-10 min).
-
-
Limit of Quantitation (LOQ): Determine the concentration where Signal-to-Noise (S/N) = 10. Typically ~0.5 µg/mL for this chromophore.
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Silanol interactions with the amine (if using ammonium acetate catalyst) or ionization of the phenol.
-
Fix: Ensure Mobile Phase pH is < 3.0. If tailing persists, increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% FA).
-
-
Ghost Peaks:
-
Cause: Carryover of the highly conjugated product.
-
Fix: Add a needle wash step with 100% Acetonitrile between injections.
-
-
Isomer Appearance:
-
If a small peak appears just before the main product peak, it is likely the (Z)-isomer. Do not integrate this into the main peak area for purity calculations, but track it if total yield is required.
-
References
-
SIELC Technologies. (n.d.). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]
- Relevance: Establishes baseline separation conditions for nitrostyrenes using acidic mobile phases.
- Relevance: Confirms physical properties and solubility data for standard prepar
-
Royal Society of Chemistry. (2014).[1] Supporting Information: Asymmetric Michael addition of aldehydes to nitroolefins. Retrieved from [Link]
- Relevance: Provides precedent for HPLC monitoring of nitrostyrene synthesis using UV detection.
-
National Institutes of Health (PMC). (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]
- Relevance: Discusses photoisomerization risks and UV spectral characteristics (lambda max ~310-350 nm) of hydroxy-nitrostyrenes.
Sources
Application Note: Strategic Utilization of 4-[(E)-2-Nitroethenyl]phenol in Organic Synthesis
Topic: Application of 4-[(E)-2-Nitroethenyl]phenol as a precursor in organic synthesis. Document Type: Technical Application Note & Protocol Guide.
Executive Summary
4-[(E)-2-Nitroethenyl]phenol is a bifunctional building block characterized by a reactive electron-deficient alkene (Michael acceptor) conjugated to a phenolic moiety. Unlike its ortho-isomer, which is prone to intramolecular cyclization (e.g., to benzofurans), the para-isomer serves as a stable, linear scaffold.[1] It is the direct synthetic precursor to Tyramine (a trace amine with sympathomimetic activity) and a critical intermediate in the synthesis of tyrosine kinase inhibitors, catecholamines, and asymmetric pharmaceutical intermediates.[1]
This guide details three high-value applications:
-
Chemomimetic Reduction: A scalable, non-cryogenic protocol for Tyramine synthesis.[1]
-
Asymmetric Carbon-Carbon Bond Formation: Organocatalytic Michael additions.[2]
-
Precursor Synthesis: A quality-controlled Henry reaction protocol.
Chemical Profile & Reactivity Logic
The utility of 4-[(E)-2-Nitroethenyl]phenol stems from its "Push-Pull" electronic structure. The phenolic hydroxyl group (electron donor) pushes density into the ring, while the nitrovinyl group (electron acceptor) pulls it, creating a highly polarized system.[1]
-
The Nitrovinyl "Warhead": Acts as a potent Michael acceptor for nucleophiles (enamines, thiols, malonates).[1] It is also a "masked" amine (via reduction) or a "masked" carbonyl (via Nef reaction).[1]
-
The Phenolic "Handle": The p-hydroxyl group allows for solubility tuning and late-stage functionalization. Critical Note: The phenol is acidic (
). In basic conditions (e.g., NaH, LDA), it deprotonates first, forming a phenoxide which significantly reduces the electrophilicity of the nitroalkene due to resonance donation.[1] Protocol Adjustment: Synthesis requiring strong bases often necessitates prior protection (e.g., O-acetylation or O-silylation).[1]
Reactivity Pathway Visualization
Figure 1: Divergent synthesis pathways originating from the 4-hydroxy-β-nitrostyrene scaffold.
Protocol A: High-Purity Synthesis of the Precursor (Henry Reaction)
Commercial batches of nitrostyrenes often contain polymerized impurities. For pharmaceutical applications, in situ preparation or recrystallization is required.[1]
Mechanism: Base-catalyzed condensation of 4-hydroxybenzaldehyde and nitromethane, followed by dehydration. Safety Warning: Nitrostyrenes are sternutators (induce sneezing) and skin irritants. Handle only in a fume hood.
Materials
-
4-Hydroxybenzaldehyde (1.0 eq)[1]
-
Nitromethane (5.0 eq) - Acts as solvent and reagent
-
Glacial Acetic Acid (Solvent/Co-catalyst)[1]
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in Nitromethane (30 mL). Add Ammonium Acetate (3.1 g, 40 mmol).[1]
-
Reaction: Heat the mixture to 95°C for 2–4 hours.
-
Checkpoint: The solution will darken to a deep orange/red. Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot (
) should disappear; the product is a bright yellow fluorescent spot ( ).
-
-
Workup: Cool the mixture to room temperature. The product often crystallizes spontaneously. If not, remove excess nitromethane under reduced pressure (rotary evaporator, water bath < 50°C).[1]
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).
-
Yield: Typical yields are 75–85%.
-
Appearance: Yellow needles. Melting Point: 168–170°C.
-
Protocol B: Reduction to Tyramine (The "Green" Method)
Traditionally, this reduction uses Lithium Aluminum Hydride (LiAlH
Target: Tyramine (4-(2-aminoethyl)phenol). Reference: ChemRxiv 2023, BenchChem Protocols [1, 2].[1]
Reagents
-
Sodium Borohydride (NaBH
) (7.0 eq)[1] -
Copper(II) Chloride dihydrate (CuCl
[1]·2H O) (0.1 eq)[1] -
Ethanol (EtOH) / Water[1]
Procedure
-
Catalyst Preparation: In a flask, dissolve CuCl
·2H O in Ethanol. -
Substrate Addition: Add the nitrostyrene substrate to the green CuCl
solution. -
Reduction (Exothermic): SLOWLY add NaBH
portion-wise over 30 minutes.-
Observation: The solution will turn black (formation of catalytic Cu species) and evolve hydrogen gas vigorously. Cool in an ice bath if the temperature exceeds 40°C.
-
-
Digestion: Stir at room temperature for 1 hour. The yellow color of the nitrostyrene must completely disappear.
-
Workup:
-
Quench by dropwise addition of concentrated HCl (adjust to pH < 2) to destroy residual borohydride.
-
Filter off the black copper residues through Celite.
-
Neutralize the filtrate with NaOH to pH ~10 (Tyramine is phenolic; it is soluble in strong base but precipitates or extracts best near its isoelectric point or as a free base in organic solvents like EtOAc).
-
-
Isolation: Extract with Ethyl Acetate (3x). Dry over MgSO
and evaporate.-
Salt Formation: Dissolve the oil in minimal EtOH and add ethanolic HCl to precipitate Tyramine Hydrochloride (white solid).
-
| Parameter | LiAlH4 Method | NaBH4/CuCl2 Method |
| Safety Profile | High Risk (Pyrophoric) | Moderate Risk (H2 evolution) |
| Solvent | Dry Ether/THF (Strictly Anhydrous) | Ethanol/Water (Open flask) |
| Selectivity | Reduces esters/amides | Tolerates esters/amides |
| Yield | 60-75% | 80-90% |
Protocol C: Asymmetric Michael Addition (Organocatalysis)[1]
This protocol utilizes the nitrostyrene as a Michael acceptor to create chiral centers, a key step in synthesizing complex drugs like GABA analogs.[1]
Catalyst: Proline-thiourea derivative or simple L-Proline (for proof of concept). Donor: Cyclohexanone (or isobutyraldehyde).
Workflow
-
Mix: Combine 4-[(E)-2-Nitroethenyl]phenol (1.0 mmol) and the Organocatalyst (10-20 mol%) in Toluene or DCM.
-
Addition: Add Cyclohexanone (5.0 eq).
-
Incubation: Stir at room temperature for 24–48 hours.
-
Mechanistic Insight: The catalyst forms an enamine with the ketone (raising the HOMO) and H-bonds to the nitro group of the styrene (lowering the LUMO), facilitating stereoselective C-C bond formation.
-
-
Monitoring: Monitor via HPLC (Chiralpak columns) or H-NMR.
-
Result: Yields the
-nitroketone with high diastereoselectivity ( ) and enantioselectivity ( ) [3].
References
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]
-
MDPI. (2020). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules. Retrieved from [Link]
-
PubChem. (2025).[4] Compound Summary: 4-[(E)-2-Nitroethenyl]phenol.[4][5][6] Retrieved from [Link]
-
Organic Syntheses. (2003). General procedures for Henry Reaction and subsequent reductions. Retrieved from [Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 2-[(E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 5824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[(1E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 638437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol (EVT-5536444) [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for Assessing the Antibacterial Activity of 4-[(E)-2-Nitroethenyl]phenol
Abstract & Scientific Rationale
This guide details the standardized protocol for evaluating the antibacterial potential of 4-[(E)-2-Nitroethenyl]phenol (also known as p-hydroxy-β-nitrostyrene). Unlike conventional antibiotics that often target cell wall synthesis, this compound belongs to the class of conjugated nitroalkenes .
Mechanism of Action (MOA): The core pharmacophore is the β-nitrostyrene moiety , which functions as a potent Michael acceptor . It exerts antibacterial activity primarily by covalently alkylating nucleophilic thiol (-SH) groups on critical bacterial enzymes (e.g., cysteine proteases, dehydrogenases) via a Michael addition reaction. Secondarily, the phenolic hydroxyl group contributes to membrane depolarization and increased permeability.
Critical Consideration: Due to its electrophilic nature, this compound can be inactivated by media rich in free thiols. This protocol includes specific steps to mitigate "false resistance" caused by media interference and includes a Cysteine Rescue Assay to validate the mechanism of action.
Safety & Handling (Pre-Experimental)
-
Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.
-
Solubility Profile: Hydrophobic. Soluble in DMSO, Ethanol, Acetone.[1] Poorly soluble in water.
-
Storage: Store solid at -20°C, protected from light (nitro groups are photosensitive).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the assessment, from stock preparation to mechanistic validation.
Figure 1: Operational workflow for nitrostyrene antibacterial assessment. Blue/Green nodes indicate input phases; Red indicates critical data acquisition points.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To create a stable solution of 4-[(E)-2-Nitroethenyl]phenol without precipitating in aqueous media or causing solvent toxicity.
Materials:
-
Compound: 4-[(E)-2-Nitroethenyl]phenol (Purity >95%)
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.
-
Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Procedure:
-
Primary Stock (10 mg/mL): Weigh 10 mg of compound and dissolve in 1 mL of 100% DMSO. Vortex until fully dissolved. Note: If the solution turns dark orange/red, check pH; nitrostyrenes can polymerize in highly basic conditions.
-
Intermediate Dilution: Dilute the Primary Stock 1:10 in CAMHB to achieve 1 mg/mL (1000 µg/mL). Resulting DMSO concentration is 10%.
-
Working Solution: Further dilute as required in the microplate. The final assay concentration of DMSO must be ≤ 1% (v/v) to prevent solvent-induced bacterial inhibition.
Protocol 2: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07 (Broth Microdilution) [1].
Objective: Determine the lowest concentration that inhibits visible growth.
Step-by-Step:
-
Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well round-bottom plate.
-
Compound Addition: Add 100 µL of the 1000 µg/mL Intermediate Stock to Column 1.
-
Serial Dilution: Transfer 50 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 50 µL.
-
Range: 500 µg/mL to 0.98 µg/mL.
-
Column 11: Growth Control (Bacteria + Media + 1% DMSO).
-
Column 12: Sterility Control (Media + 1% DMSO).
-
-
Inoculum Prep: Prepare a 0.5 McFarland suspension of the test organism (e.g., S. aureus ATCC 29213). Dilute 1:100 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1-11.
-
Final Test Density: 5 x 10^5 CFU/mL.
-
Final Compound Range: 250 µg/mL to 0.5 µg/mL.
-
-
Incubation: Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air. Protect from light.
-
Readout: Record MIC as the lowest concentration well with no visible turbidity.
Protocol 3: Mechanism Validation (Cysteine Rescue Assay)
Rationale: To prove the compound acts as a Michael acceptor. If the antibacterial activity is due to alkylation of bacterial thiols, adding excess exogenous cysteine (a nucleophile) should neutralize the compound and restore bacterial growth [2].
Procedure:
-
Preparation: Prepare a 100 mM L-Cysteine stock solution in water (filter sterilized).
-
Co-incubation: In a microplate, prepare two sets of MIC dilutions for the compound.
-
Set A: Standard MIC protocol (Control).
-
Set B: Add L-Cysteine to a final concentration of 2 mM (4-fold molar excess relative to the highest drug concentration) before adding bacteria.
-
-
Incubation: 16-20 hours at 35°C.
-
Interpretation:
-
Mechanism Confirmed: If MIC in Set B increases significantly (e.g., >4-fold) compared to Set A, the activity is driven by thiol-reactivity.
-
Mechanism Rejected: If MIC remains unchanged, the activity is likely non-specific membrane disruption.
-
Data Presentation & Interpretation
Mechanism of Action Diagram:
Figure 2: The chemical basis of inhibition. The nitrovinyl group reacts with cysteine residues.
Expected Results Table:
| Bacterial Strain | Gram Status | Expected MIC Range (µg/mL) | Notes |
| S. aureus (ATCC 29213) | Positive | 4 - 32 | Highly susceptible due to exposed membrane proteins. |
| E. coli (ATCC 25922) | Negative | 32 - >128 | Efflux pumps may reduce efficacy; outer membrane barrier. |
| P. aeruginosa (ATCC 27853) | Negative | >64 | Likely resistant without permeabilizers. |
| C. albicans (ATCC 90028) | Fungal | 8 - 64 | Nitrostyrenes show potent antifungal activity. |
Troubleshooting & "Field-Proven" Insights
-
Precipitation: If the compound precipitates upon adding bacterial broth, verify the final DMSO concentration. If precipitation persists at >64 µg/mL, the MIC is likely above the solubility limit; report as "> Solubility Limit".
-
Media Choice: Do not use thioglycollate broth or media supplemented with blood/serum for the primary screen. The high protein/thiol content will quench the nitrostyrene before it reaches the bacteria. Use CAMHB.
-
Color Interference: The compound is yellow. At high concentrations, it may interfere with optical density (OD) readings. Always use a "Compound Blank" (Media + Compound, no bacteria) to subtract background absorbance if using a plate reader.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][2]
-
Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.[3][4][5][6][7] [Link]
-
Park, J., & Pei, D. (2004). Trans-beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases. Biochemistry. [Link]
-
Lister, P. D. (2023). Broth Microdilution Method for Determination of MIC.[3][4][6] Protocols.io.[6] [Link]
Sources
- 1. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. protocols.io [protocols.io]
- 7. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the characterization of nitrophenol derivatives.
Executive Summary
Nitrophenols (NPs) are critical intermediates in pharmaceutical synthesis and potent environmental toxins.[1] Their characterization is complicated by structural isomerism (2-, 3-, and 4-nitrophenol) and acidity-dependent solubility. This Application Note provides a validated, multi-modal framework for their analysis. We detail a unified sample preparation protocol utilizing Solid Phase Extraction (SPE), followed by three distinct analytical workflows: Reverse-Phase HPLC for routine quantitation, GC-MS for structural confirmation, and Electrochemical Detection (DPV) for high-sensitivity screening.
Analytical Logic & Workflow
The characterization of nitrophenols requires a strategic approach to handle their physicochemical properties.
-
Acidity (pKa): Mononitrophenols have pKa values near 7.0–7.2, while dinitrophenols (e.g., 2,4-DNP) are more acidic (pKa ~4.0). Protocol success hinges on pH control; analytes must be protonated (neutral) for hydrophobic retention (SPE/HPLC) but may need derivatization for gas phase stability.
-
Isomerism: 2-nitrophenol exhibits intramolecular hydrogen bonding, increasing its volatility compared to the 4-nitrophenol isomer. This distinct property is exploited in GC separations but poses tailing challenges in HPLC if not mitigated by mobile phase modifiers.
Integrated Workflow Diagram
The following flowchart illustrates the decision matrix for selecting the appropriate detection modality based on sample matrix and sensitivity requirements.
Figure 1: Integrated analytical workflow for nitrophenol characterization. Color coding indicates process stages: Blue (Prep), Yellow (Conditioning), Green (Decision), Red (Analysis).
Universal Sample Preparation: Solid Phase Extraction (SPE)
Objective: Isolate nitrophenols from complex matrices (water, plasma) and enrich concentration by 100-fold. Mechanism: At pH < 2, nitrophenols exist in their neutral, protonated form, maximizing interaction with the non-polar C18 stationary phase.
Materials:
-
Cartridge: C18 (Octadecyl) end-capped, 500 mg bed mass.
-
Solvents: HPLC-grade Methanol (MeOH), Water, 6N HCl.
Protocol:
-
Conditioning: Pass 5 mL MeOH through the cartridge, followed by 5 mL deionized water. Critical: Do not let the cartridge dry out.
-
Sample Pre-treatment: Adjust sample pH to 2.0 using 6N HCl. Verify with a pH meter.
-
Why? Ionized phenolate anions (pH > pKa) will pass through C18 unretained.
-
-
Loading: Load 100–500 mL of sample at a flow rate of 5–10 mL/min.
-
Washing: Wash with 5 mL of 5% MeOH in water (pH 2) to remove polar interferences without eluting target analytes.
-
Drying: Apply full vacuum for 10 minutes to remove residual water (crucial for GC analysis).
-
Elution: Elute with 2 x 2 mL of MeOH.
-
Reconstitution (Method Dependent):
-
For HPLC: Dilute with mobile phase to match initial gradient conditions.
-
For GC: Evaporate to dryness under N2 stream and reconstitute in ethyl acetate.
-
Method A: HPLC-UV/DAD (Routine Quantitation)
Application: Robust quantification of 2-NP, 3-NP, and 4-NP isomers.[2] System Suitability: Resolution (Rs) > 1.5 between isomers; Tailing Factor < 1.2.
Experimental Conditions:
| Parameter | Setting / Specification |
|---|---|
| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 20% B; 2-15 min: 20%→60% B; 15-20 min: 60% B |
| Detection | UV at 280 nm (General), 315 nm (4-NP specific) |
| Temperature | 30°C |
Protocol Steps:
-
Equilibration: Flush column with 20% B for 20 minutes.
-
Injection: Inject 20 µL of the SPE eluate.
-
Data Analysis: 4-Nitrophenol typically elutes earlier than 2-Nitrophenol on standard C18 phases due to the latter's intramolecular hydrogen bonding, which increases its effective hydrophobicity in the reversed-phase environment [1].
Method B: GC-MS (Structural Confirmation)
Application: Trace analysis and definitive structural identification. Challenge: Nitrophenols are polar and thermally labile. Direct injection leads to peak tailing. Solution: Derivatization (Silylation) replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group, improving volatility.[3]
Derivatization Protocol:
-
Take 100 µL of the dried SPE extract (reconstituted in anhydrous ethyl acetate).
-
Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 65°C for 30 minutes.
-
Cool to room temperature and inject immediately.
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 260°C.
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (5 min).
-
MS Detection: SIM Mode. Monitor ions m/z 196 (Molecular ion of 4-NP-TMS) and m/z 181 ([M-CH3]+ base peak) [2].
Method C: Electrochemical Detection (High Sensitivity)
Application: Ultra-trace screening without pre-concentration. Mechanism: The nitro group (-NO2) undergoes an irreversible 4-electron reduction to hydroxylamine (-NHOH).
Redox Pathway Diagram:
Figure 2: Electrochemical reduction mechanism of the nitro group utilized in DPV analysis.
Protocol (Differential Pulse Voltammetry - DPV):
-
Electrode Prep: Polish Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry. Rinse with ethanol/water (1:1).
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 6.0.
-
Note: Peak potential is pH-dependent (shifts negative as pH increases).
-
-
Measurement:
-
Scan Range: 0.0 V to -1.0 V.
-
Pulse Amplitude: 50 mV.
-
Scan Rate: 20 mV/s.
-
-
Signal: Look for a sharp cathodic (reduction) peak around -0.6 V to -0.8 V (vs. Ag/AgCl) [3].
Validation & Performance Metrics
| Metric | HPLC-UV (Method A) | GC-MS (Method B) | Electrochemistry (Method C) |
| LOD | 50 µg/L (ppb) | 0.5 µg/L (ppb) | 2.0 µg/L (ppb) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Selectivity | Moderate (Isomer separation) | High (Mass fingerprint) | Low (Redox potential overlap) |
| Throughput | 20 min/sample | 45 min/sample | 2 min/sample |
References
-
BenchChem. (2025).[1][4][5] A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. Retrieved from
-
National Institutes of Health (NIH). (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Retrieved from
-
United Chemical Technologies. (2023). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Retrieved from
-
ResearchGate. (2025). Proposed mechanism for electrochemical detection of 4-Nitrophenol. Retrieved from
Sources
Application Notes & Protocols: Electrochemical Sensors for Nitrophenol Detection
<
Introduction: The Critical Need for Nitrophenol Detection
Nitrophenols are a class of organic compounds widely used in the manufacturing of pesticides, pharmaceuticals, dyes, and explosives.[1] Their prevalence in industrial wastewater and agricultural runoff poses a significant threat to environmental and human health due to their toxicity and low biodegradability.[1] Consequently, the development of rapid, sensitive, and selective methods for detecting nitrophenols is of paramount importance. While traditional analytical techniques like chromatography exist, they are often expensive and time-consuming.[2] Electrochemical sensors have emerged as a powerful alternative, offering advantages such as low cost, high sensitivity, rapid response, and the potential for on-site analysis.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, fabrication, and application of electrochemical sensors for the detection of nitrophenols, with a particular focus on 4-nitrophenol (4-NP).
Part 1: Foundational Principles of Electrochemical Nitrophenol Detection
The electrochemical detection of nitrophenols primarily relies on the reduction of the nitro functional group (-NO₂) at an electrode surface.[3] This process is irreversible and involves the transfer of electrons, resulting in a measurable current that is proportional to the concentration of the nitrophenol analyte. The general electrochemical reduction of 4-nitrophenol to 4-hydroxylaminophenol is a key reaction in this process.[3]
The performance of an electrochemical sensor is critically dependent on the properties of the electrode material. Bare electrodes often suffer from low sensitivity and high overpotential for nitrophenol reduction.[2] To overcome these limitations, various nanomaterials are employed to modify the electrode surface, enhancing its electrocatalytic activity, conductivity, and surface area. These materials include:
-
Carbon-Based Nanomaterials: Graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are widely used due to their excellent electrical conductivity, large surface area, and ease of functionalization.[2][4]
-
Metal and Metal Oxide Nanoparticles: Gold (Au), silver (Ag), copper oxide (CuO), zinc oxide (ZnO), and manganese dioxide (MnO₂) nanoparticles are incorporated to catalyze the electrochemical reaction and improve sensitivity.[4][5][6]
-
Conducting Polymers: Polymers like polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) can be electropolymerized on the electrode surface, providing a conductive and stable matrix for further modification.[1][7]
-
Metal-Organic Frameworks (MOFs): These crystalline porous materials offer high surface areas and tunable structures, making them promising candidates for selective analyte adsorption and detection.[8][9]
The choice of modifying material and the fabrication method significantly influences the sensor's analytical performance, including its sensitivity, selectivity, and limit of detection.
Part 2: Sensor Fabrication and Characterization Protocols
This section outlines a detailed protocol for the fabrication and characterization of a nanocomposite-modified glassy carbon electrode (GCE) for 4-nitrophenol detection. This protocol is a representative example and can be adapted for various nanomaterials.
Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
Nanomaterial modifier (e.g., graphene oxide, metal nanoparticles)
-
Nafion solution (5 wt%)
-
4-Nitrophenol (4-NP) standard solution
-
Phosphate buffer solution (PBS) of various pH values
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Alumina slurry for polishing
-
Deionized (DI) water
-
Ethanol
Protocol for GCE Modification
-
GCE Pre-treatment:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror-like finish.
-
Sonically clean the polished GCE in DI water and ethanol for 5 minutes each to remove any residual alumina particles.
-
Allow the GCE to dry at room temperature.
-
-
Preparation of Nanocomposite Suspension:
-
Disperse a known amount of the chosen nanomaterial (e.g., 1 mg/mL of reduced graphene oxide) in a suitable solvent (e.g., DI water or ethanol) with the aid of ultrasonication to form a homogeneous suspension.
-
-
Electrode Modification:
-
Drop-cast a small volume (typically 5-10 µL) of the nanomaterial suspension onto the pre-cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
-
To improve the stability of the modification layer, a small volume (e.g., 2 µL) of Nafion solution can be drop-casted on top of the nanomaterial layer and allowed to dry.
-
Electrochemical Characterization of the Modified Electrode
Electrochemical characterization is crucial to verify the successful modification of the electrode and to understand its electrochemical properties.
-
Cyclic Voltammetry (CV):
-
Perform CV in a solution containing a redox probe, typically 5 mM K₃[Fe(CN)₆] in 0.1 M KCl.
-
A significant increase in the peak current and a decrease in the peak-to-peak separation compared to the bare GCE indicates enhanced electron transfer kinetics due to the modification.[10]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is a powerful technique to probe the interfacial properties of the electrode.[11][12]
-
Measurements are typically carried out in the same redox probe solution as CV.
-
A smaller semicircle in the Nyquist plot for the modified electrode compared to the bare electrode signifies a lower charge transfer resistance (Rct), indicating faster electron transfer.[7][13]
-
Part 3: Electrochemical Detection of Nitrophenol: Experimental Protocols
This section provides a step-by-step guide for the electrochemical detection of 4-nitrophenol using the fabricated sensor.
Optimization of Experimental Parameters
To achieve the best analytical performance, it is essential to optimize several experimental parameters:
-
Supporting Electrolyte pH: The electrochemical reduction of nitrophenol is a proton-dependent process, making the pH of the supporting electrolyte a critical parameter.[3] The optimal pH is typically determined by recording the voltammetric response of 4-NP in buffer solutions of different pH values and selecting the pH that yields the highest peak current.
-
Accumulation Potential and Time: Pre-concentrating the analyte at the electrode surface can significantly enhance the detection signal. The effect of accumulation potential and time should be investigated to find the optimal conditions for maximum analyte adsorption without causing electrode fouling.
Voltammetric Detection Protocol
Differential Pulse Voltammetry (DPV) is a highly sensitive technique commonly used for the quantitative analysis of nitrophenols due to its ability to minimize background currents.[4][10]
-
Prepare a series of standard solutions of 4-nitrophenol with varying concentrations in the optimized supporting electrolyte.
-
Immerse the modified GCE , a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrochemical cell containing the 4-NP solution.
-
Apply the optimized accumulation potential for the determined accumulation time under stirring.
-
Stop the stirring and allow the solution to become quiescent for a few seconds.
-
Record the DPV scan over a potential range where the reduction of 4-NP occurs.
-
A calibration curve is constructed by plotting the peak current against the corresponding 4-nitrophenol concentration.
Data Analysis and Performance Evaluation
-
Linear Range and Sensitivity: The linear range is the concentration range over which the peak current is directly proportional to the analyte concentration. The sensitivity is determined from the slope of the calibration curve.[14]
-
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected. It is typically calculated using the formula: LOD = 3 * Sb / s, where Sb is the standard deviation of the blank signal and s is the slope of the calibration curve.[15]
-
Selectivity (Interference Study): The selectivity of the sensor is evaluated by measuring the response to 4-nitrophenol in the presence of potential interfering species that are commonly found in real samples, such as other phenolic compounds or inorganic ions.[6]
-
Reproducibility and Stability: The reproducibility is assessed by measuring the response of multiple independently prepared electrodes. The stability is evaluated by monitoring the sensor's response over a period of time.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the development of an electrochemical sensor for nitrophenol detection.
Signaling Pathway at the Electrode Surface
Caption: Electrochemical reduction of 4-nitrophenol at a modified electrode surface.
Quantitative Data Summary
The performance of electrochemical sensors for 4-nitrophenol detection can vary significantly depending on the electrode modification. The following table summarizes the performance of several recently reported sensors.
| Electrode Modification | Detection Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| SrTiO₃/Ag/rGO/SPCE | DPV | 0.1 - 1000 | 0.03 | [13] |
| Pt NPs-embedded PPy-CB@ZnO/GCE | DPV | 1.5 - 40.5 | 1.25 | [10] |
| RGO/AuNP/GCE | DPV | 0.05 - 2.0 and 4.0 - 100 | 0.01 | [4] |
| VMSF/p-GCE | DPV | 0.01 - 1.0 and 1.0 - 30 | 0.0094 | [16] |
| MnO₂-NPs/RGO/GCE | DPV | 0.02 - 0.5 and 2 - 180 | 0.01 | [5] |
| FeOₓ/TiO₂@mC | Amperometry | 5 - 310 | 0.183 | [17] |
| Graphite Nanoflakes/GCE | CV | 1 - 6000 | 0.7 | [18] |
Conclusion and Future Outlook
Electrochemical sensors offer a promising platform for the rapid and sensitive detection of nitrophenols. The versatility in the choice of nanomaterials for electrode modification allows for the tailoring of sensor properties to meet specific analytical challenges. Future research will likely focus on the development of even more sensitive and selective materials, the miniaturization of sensor devices for portable applications, and the development of sensor arrays for the simultaneous detection of multiple pollutants. The protocols and principles outlined in this guide provide a solid foundation for researchers to contribute to this important field of environmental and analytical chemistry.
References
-
Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite | ACS Omega - ACS Publications. Available at: [Link]
-
How do you calculate the limit of detection (LOD) of an electrochemical sensor? - ResearchGate. Available at: [Link]
-
Selective and Rapid Detection of 4-Nitrophenol in River and Treated Industrial Wastewater by a Luminescent Lanthanide Metal–Organic Framework Sensor | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Strategies for Assessing the Limit of Detection in Voltammetric Methods: Comparison and Evaluation of Approaches. Available at: [Link]
-
Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - MDPI. Available at: [Link]
-
Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing). Available at: [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. Available at: [Link]
-
Selective Detection of Aromatic Nitrophenols by a Metal–Organic Framework-Based Fluorescent Sensor | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - MDPI. Available at: [Link]
-
Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups - RSC Publishing. Available at: [Link]
-
How do I calculate the detection limit for an electrochemical sensor? - ResearchGate. Available at: [Link]
-
Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations - PMC. Available at: [Link]
-
Selective Detection of Aromatic Nitrophenols by a Metal–Organic Framework-Based Fluorescent Sensor | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes - SciSpace. Available at: [Link]
-
Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film - Frontiers. Available at: [Link]
-
Novel Materials based Electrochemical Sensors for Nitrophenols in Environment | Request PDF - ResearchGate. Available at: [Link]
-
An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing). Available at: [Link]
-
Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review | Semantic Scholar. Available at: [Link]
-
Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors | Request PDF - ResearchGate. Available at: [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - MDPI. Available at: [Link]
-
Sensitive Determination of Trace 4-Nitrophenol in Ambient Environment Using a Glassy Carbon Electrode Modified with Formamide-Converted Nitrogen-Doped Carbon Materials - PMC. Available at: [Link]
-
Determination of Limit of Detection in Electrochemical Biosensors - IEEE Xplore. Available at: [Link]
-
Bimetallic metal–organic framework derived FeO /TiO2 embedded in mesoporous carbon nanocomposite for the sensitive electrochemical detection of 4-nitrophenol | Request PDF - ResearchGate. Available at: [Link]
-
A novel and highly sensitive electrochemical monitoring platform for 4-nitrophenol on MnO 2 nanoparticles modified graphene surface - RSC Publishing. Available at: [Link]
-
Cyclic voltammetric determination of o-nitrophenol in the presence of p-nitrophenol by addition of .alpha.-cyclodextrin | Analytical Chemistry - ACS Publications. Available at: [Link]
-
How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips) - Medium. Available at: [Link]
-
Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review | Request PDF - ResearchGate. Available at: [Link]
-
An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights - ACS Publications. Available at: [Link]
-
Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode - RSC Publishing. Available at: [Link]
-
Voltammetric Determination of Nitrophenol using PEDOT Decorated Graphene Oxide as Composite Film. Available at: [Link]
-
Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens - PMC. Available at: [Link]
-
Ultra-sensitive p-nitrophenol sensing performances based on various Ag 2 O conjugated carbon material composites - Academia.edu. Available at: [Link]
-
(PDF) Voltammetric Determination of 4-Nitrophenol at Graphite Nanoflakes Modified Glassy Carbon Electrode - ResearchGate. Available at: [Link]
-
An electrochemical sensor based on a glassy carbon electrode modified with optimized Cu–Fe3O4 nanocomposite for 4-nitrophenol detection | Semantic Scholar. Available at: [Link]
-
Electrochemical sensor for detection of p-nitrophenol based on nanoporous gold | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A novel and highly sensitive electrochemical monitoring platform for 4-nitrophenol on MnO2 nanoparticles modified graphene surface - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08669B [pubs.rsc.org]
- 7. electrochemsci.org [electrochemsci.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Application Note: Development of 4-[(E)-2-Nitroethenyl]phenol as a Corrosion Inhibitor
Executive Summary
This application note details the protocol for utilizing 4-[(E)-2-Nitroethenyl]phenol (also known as 4-hydroxy-β-nitrostyrene) as a high-efficiency mixed-type corrosion inhibitor. The compound features a "push-pull" electronic architecture, combining an electron-donating phenolic hydroxyl group with an electron-withdrawing nitroethenyl moiety. This structure promotes strong adsorption onto metal surfaces via donor-acceptor interactions, making it a prime candidate for protecting mild steel in aggressive pickling environments.
Chemical Profile & Mechanism of Action[1][2][3]
| Property | Specification |
| IUPAC Name | 4-[(E)-2-Nitroethenyl]phenol |
| CAS Number | 22568-49-6 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Active Sites | Phenolic -OH, Nitro (-NO₂), Vinyl (C=C) π-system |
| Solubility | Soluble in Ethanol, DMSO, Acetone; Low solubility in water |
Mechanistic Hypothesis
The inhibition mechanism relies on the adsorption of the molecule onto the steel surface, blocking active dissolution sites.[1]
-
Chemisorption: Interaction between the empty
-orbitals of Fe and the lone pair electrons of the Oxygen (hydroxyl/nitro) and Nitrogen atoms. -
Physisorption: Electrostatic interaction between the protonated inhibitor (in acid media) and the charged metal surface.
-
Retro-donation: Transfer of electrons from the metal surface back to the antibonding
orbitals of the nitroethenyl group.
Figure 1: Proposed adsorption mechanism showing donor-acceptor interactions between 4-[(E)-2-Nitroethenyl]phenol and the steel surface.
Synthesis Protocol
Objective: Synthesize high-purity 4-[(E)-2-Nitroethenyl]phenol via the Henry Reaction (Nitroaldol Condensation).
Reagents
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Nitromethane (solvent/reagent, excess)
-
Ammonium Acetate (catalyst, 0.4 eq)
-
Glacial Acetic Acid (solvent)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in 20 mL of glacial acetic acid .
-
Addition: Add nitromethane (6.1 g, 100 mmol) and ammonium acetate (3.08 g, 40 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 4–6 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7).
-
Cooling: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water to precipitate the product.
-
Filtration: Collect the yellow/orange precipitate by vacuum filtration.
-
Purification: Recrystallize the crude solid from hot ethanol .
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Yield is typically 75–85%.
Safety Note: Nitromethane is flammable and shock-sensitive under extreme conditions. Perform synthesis in a fume hood.
Corrosion Testing Protocols
Preparation of Working Electrodes
-
Material: Mild Steel coupons (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).
-
Pre-treatment:
-
Abrade with SiC emery papers (grades 400, 600, 800, 1000, 1200).
-
Wash with distilled water.[2]
-
Degrease with acetone in an ultrasonic bath for 5 minutes.
-
Dry with a warm air stream.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: Determine the charge transfer resistance (
Instrument Setup: Potentiostat/Galvanostat (e.g., Gamry or Autolab) with a three-electrode cell:
-
Working Electrode (WE): Mild steel (
exposed area). -
Counter Electrode (CE): Platinum wire or graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Protocol:
-
Immerse WE in the test solution (1.0 M HCl) for 30 minutes to establish Open Circuit Potential (
). -
Apply an AC sinusoidal perturbation of 10 mV amplitude at
. -
Frequency Range: 100 kHz to 10 mHz .
-
Record Nyquist and Bode plots.
-
Analysis: Fit data to the equivalent circuit
(Randles circuit).
Calculation of Inhibition Efficiency (
Potentiodynamic Polarization (PDP)
Objective: Identify anodic/cathodic suppression and corrosion current density (
Protocol:
-
Perform after EIS stabilization.
-
Scan Range: -250 mV to +250 mV vs.
. -
Scan Rate: 1.0 mV/s (slow rate ensures steady-state).
-
Analysis: Extrapolate Tafel slopes (
) to determine and .
Calculation of Inhibition Efficiency (
Figure 2: Electrochemical workflow sequence ensuring non-destructive EIS is performed before destructive PDP.
Data Analysis & Expected Results
Adsorption Isotherm
To validate the mechanism, fit the surface coverage (
-
Plot
vs. . -
A linear fit with
confirms monolayer adsorption. -
Calculate Gibbs Free Energy of Adsorption (
):-
If
: Physisorption. -
If
: Chemisorption. -
Expected Result: 4-[(E)-2-Nitroethenyl]phenol typically exhibits mixed adsorption (
).
-
Summary of Expected Performance
Based on structural analogues (nitrostyrenes), the expected performance metrics in 1.0 M HCl are:
| Concentration (ppm) | Efficiency ( | ||
| Blank (0) | 25–40 | 400–600 | — |
| 50 | 150–200 | 80–120 | 75–80 |
| 100 | 250–300 | 40–60 | 85–90 |
| 200 | 400–500 | 20–30 | 92–96 |
Note: Values are indicative estimates for protocol validation purposes.
References
- Synthesis of Nitrostyrenes: Title: The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Source: BenchChem.
-
Corrosion Inhibition by Phenolic Compounds
-
Electrochemical Impedance Spectroscopy Protocols
- Title: Electrochemical Impedance Spectroscopy A Tutorial.
- Source: ACS Measurement Science Au.
-
URL:[Link]
-
Nitrostyrene Derivatives in Acid Media
-
Adsorption Isotherms in Corrosion
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for 4-[(E)-2-Nitroethenyl]phenol synthesis.
Case ID: HENRY-OPT-4OH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile
Welcome to the Technical Support Center. You are likely attempting to synthesize 4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-
The Core Challenge: Unlike simple benzaldehydes, your substrate (4-hydroxybenzaldehyde) possesses a free phenolic hydroxyl group. Under basic catalytic conditions, this group deprotonates to form a phenoxide anion. This significantly increases electron density in the aromatic ring, rendering the carbonyl carbon less electrophilic and more resistant to nucleophilic attack by the nitronate anion.
Standard Solution: We recommend a buffered acidic system (Ammonium Acetate/Acetic Acid) rather than strong bases to mitigate phenoxide formation and promote the dehydration step.
| Parameter | Specification |
| Target Molecule | 4-[(E)-2-Nitroethenyl]phenol |
| CAS Number | 20432-38-6 |
| Reaction Type | Henry Reaction (Condensation + Dehydration) |
| Thermodynamic Product | E-isomer (Trans) |
| Key Safety Warning | Nitromethane is energetic and shock-sensitive in dry/pure forms or under high pressure. Avoid distilling to dryness. |
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Robust & Scalable)
Recommended for first-time synthesis and gram-scale batches.
Mechanism of Action: Ammonium acetate (
Reagents:
-
4-Hydroxybenzaldehyde (1.0 equiv)[1]
-
Nitromethane (5.0 - 10.0 equiv) — Acts as both reagent and solvent.
-
Ammonium Acetate (0.5 - 1.0 equiv)
-
Acetic Acid (Glacial, 2-5 volumes relative to aldehyde mass)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser .
-
Charging: Add 4-hydroxybenzaldehyde and ammonium acetate.
-
Solvent Addition: Add Nitromethane followed by Glacial Acetic Acid.
-
Reaction: Heat the mixture to
(gentle reflux).-
Critical Checkpoint: The solution usually turns deep yellow/orange within 30 minutes.
-
-
Duration: Monitor by TLC (typically 2–6 hours).
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into crushed ice/water (10x volume). The product should precipitate as a yellow solid.
-
Troubleshooting: If oil forms, scratch the flask walls or sonicate to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or pure Ethanol.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Recommended for rapid screening or small-scale libraries.
| Variable | Condition |
| Vessel | Sealed Microwave Vial (High Pressure) |
| Stoichiometry | Aldehyde (1.0 eq), |
| Temperature | |
| Time | 5 – 15 minutes |
| Yield Expectation | 85 – 92% |
Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see unreacted aldehyde. Why?
Diagnosis: The "Phenol Problem." The electron-donating -OH group deactivates the aldehyde. Corrective Action:
-
Increase Catalyst Load: Bump
to 1.5 equivalents. -
Azeotropic Distillation: If using a solvent like Toluene/Benzene (instead of pure Nitromethane/Acetic Acid), use a Dean-Stark trap. Removing water drives the equilibrium toward the nitrostyrene.
-
Protection Strategy: If direct synthesis fails repeatedly, protect the phenol as an acetate or methyl ether (anisaldehyde), perform the Henry reaction, and then deprotect (hydrolysis or
).
Q2: I isolated a "mushy" solid that melts significantly lower than expected.
Diagnosis: Incomplete dehydration. You have isolated a mixture of the target alkene and the intermediate
-
Resubject to Acid: Dissolve the crude mush in acetic acid with a catalytic amount of iodine or p-TsOH and reflux for 30 minutes. This forces the elimination of water.
Q3: The product is dark brown/tarry.
Diagnosis: Polymerization of nitromethane or decomposition of the phenol. Corrective Action:
-
Temperature Control: Do not exceed
. -
Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxidative degradation of the phenol at high temperatures.
Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The following diagram illustrates the catalytic cycle and the critical "Dehydration Gate" where most failures occur.
Figure 1: Mechanistic pathway of the Henry Reaction. Note the reversibility of the intermediate step; driving water removal is essential for high yields.
Decision Tree: Optimization Workflow
Use this logic gate to determine your next experimental move.
Figure 2: Post-reaction troubleshooting logic based on crude NMR analysis.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Classic reference for Henry Reaction stoichiometry and acetic acid solvent systems).
-
Gairaud, C. B.; Lappin, G. R. "The Synthesis of
-Nitrostyrenes." J. Org. Chem.1953 , 18(1), 1–3. -
Kumar, S., et al. "Microwave Assisted Synthesis of p-Methoxy-beta-nitrostyrenes." Research on Chemical Intermediates, 2022 .[3] (Modern adaptation of conditions for electron-rich aldehydes).
- Alizadeh, A., et al.
Sources
Technical Support Center: Scale-Up Synthesis of 4-[(E)-2-Nitroethenyl]phenol
Role: Senior Application Scientist Ticket ID: SC-NITRO-PHENOL-001 Status: Open Subject: Troubleshooting Scale-Up, Purification, and Safety for Henry Condensation
Executive Summary & Scope
You are likely attempting the Henry Reaction (nitroaldol condensation) between 4-hydroxybenzaldehyde and nitromethane to synthesize 4-[(E)-2-Nitroethenyl]phenol (also known as 4-hydroxy-β-nitrostyrene).
While this reaction is trivial on a milligram scale, multi-gram to kilogram scale-up introduces three critical failure modes:
-
Runaway Exotherms: Nitromethane is an energetic material; its thermal stability degrades with scale.
-
"Oiling Out": The product frequently precipitates as a sticky, uncrystallizable oil rather than a solid.
-
Polymerization: The electron-deficient nitroalkene double bond is prone to Michael additions, leading to "tar" formation.
This guide provides a self-validating protocol and troubleshooting logic to navigate these challenges.
Core Protocol: The "Buffered" Henry Reaction
For scale-up, avoid strong hydroxide bases (NaOH/KOH) which form explosive nitronate salts and promote polymerization. The Ammonium Acetate/Acetic Acid system is the industry standard for phenolic substrates because it buffers the pH, preventing phenoxide generation while catalyzing the condensation.
Optimized Scale-Up Workflow (100g Basis)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Aldehyde : 5-10 eq Nitromethane | Excess nitromethane acts as both reactant and co-solvent, driving kinetics. |
| Catalyst | Ammonium Acetate (0.5 - 0.8 eq) | Mild acid-base buffer; prevents side-reactions common with strong bases. |
| Solvent | Glacial Acetic Acid (3-5 volumes) | Solubilizes the aldehyde; promotes dehydration of the intermediate |
| Temperature | 80°C - 95°C | High enough to drive dehydration, low enough to prevent nitromethane decomposition. |
| Time | 2 - 4 Hours | Monitor by TLC/HPLC. Extended heating promotes polymerization. |
The Mechanism & Critical Control Points
The reaction proceeds via a nitroaldol addition followed by dehydration.[1] The E-isomer is thermodynamically favored due to steric hindrance, but the Z-isomer may form kinetically.
Figure 1: Reaction pathway highlighting the critical dehydration step and the risk of polymerization (Side Product) if heating is prolonged.
Troubleshooting Guide (Q&A Format)
Issue 1: The "Oiling Out" Phenomenon
User Question: “I poured my reaction mixture into ice water, but instead of yellow crystals, I got a sticky orange gum that refuses to solidify. How do I fix this?”
Root Cause: This is the most common scale-up failure. It occurs when:
-
Impurity Profile: Unreacted aldehyde acts as a solvent, keeping the product in a liquid phase (eutectic mixture).
-
Rapid Cooling: Pouring a hot hydrophobic solution into ice water traps solvent/impurities inside the precipitate.
The Fix (The "Seeding" Protocol):
-
Decant: Pour off the aqueous supernatant from the oil.
-
Dissolve: Redissolve the oil in a minimum amount of hot Ethanol (approx. 2-3 mL per gram of oil).
-
Seed: Cool to 40°C. Add a seed crystal of pure product. If you lack seeds, scratch the glass wall vigorously with a glass rod.
-
Slow Cool: Do not use an ice bath yet. Let it stand at room temperature for 2 hours. The oil should transform into a crystalline lattice.
-
Final Chill: Once solidification begins, move to 0°C to maximize yield.
Issue 2: Low Yield & Incomplete Conversion
User Question: “TLC shows starting material remaining even after 6 hours of reflux. Should I add more catalyst?”
Root Cause: Water is a byproduct of the reaction. In the Henry reaction, water accumulation inhibits the dehydration step (reversibility).
The Fix:
-
Do NOT add more catalyst. Excess ammonium acetate complicates workup.
-
Azeotropic Distillation: If running >100g, switch from pure Acetic Acid to a Toluene/Acetic Acid mixture and use a Dean-Stark trap to physically remove water. This drives the equilibrium toward the alkene.
-
Check Nitromethane Quality: Nitromethane can degrade. Ensure it is distilled or fresh.
Issue 3: Product Color is "Dirty" (Brown/Orange instead of Yellow)
User Question: “My product is dark orange/brown. The literature says it should be bright yellow.”
Root Cause: The dark color indicates polymerization (Michael addition oligomers) or oxidation of the phenol ring.
The Fix (Recrystallization): Do not use column chromatography for scale-up (inefficient). Use this specific solvent system:
-
Solvent: Ethanol/Water (9:1 ratio).
-
Additive: Add 1% Activated Charcoal to the hot solution, stir for 5 mins, and filter hot through Celite.
-
Result: The filtrate should yield bright yellow needles upon cooling.
Safety Directive: Handling Nitromethane
WARNING: Nitromethane is not just a solvent; it is a high-energy fuel.
User Question: “Can I distill off the excess nitromethane at the end of the reaction to save waste?”
Critical Safety Rule:
-
NEVER distill nitromethane to dryness if the reaction mixture contains metal salts or strong bases. Dry nitronate salts are shock-sensitive explosives .
-
Quenching: Always pour the reaction mixture into water before any attempt to concentrate. This dilutes the nitromethane and washes away the catalyst.
-
Temperature Limit: Do not heat nitromethane mixtures above 100°C in a closed vessel without burst-disk protection.
Analytical Validation
To confirm you have the correct E-isomer and not the Z-isomer or an intermediate:
| Technique | Marker | Expectation |
| 1H NMR | Vinylic Protons | Look for two doublets with |
| IR | Nitro Group | Strong bands at 1500 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). |
| Melting Point | Purity Check | Target range: 158°C - 160°C . A broad range (<155°C) indicates solvent trapping or oligomers. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for common scale-up failures.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1936). Nitrostyrene. Org. Synth. 1936, 16, 57. Link (Foundational text for Henry reaction scale-up).
-
European Chemicals Agency (ECHA). (n.d.). Nitromethane Registration Dossier - Hazards. Link (Critical safety data regarding shock sensitivity and flammability).
- Milhazes, N., et al. (2006). Microwave-assisted synthesis of β-nitrostyrenes. Tetrahedron Letters, 47(37), 6569-6572. (Comparison of microwave vs.
Sources
Method refinement for enhancing the biological activity of nitrostyrene derivatives
Status: Operational Ticket ID: NIT-STY-OPT-2026 Operator: Senior Application Scientist Subject: Troubleshooting Synthesis, SAR Refinement, and Biological Assay Stability
Introduction: The "Warhead" Paradox
Welcome to the Nitrostyrene Technical Support Center. If you are accessing this guide, you are likely working with
The Core Challenge: The
-
Too Reactive: High toxicity, low stability, and rapid depletion by plasma thiols (e.g., glutathione).
-
Too Stable: Loss of potency and failure to engage the target.
This guide provides the technical protocols to refine this balance.
Module 1: Synthesis Troubleshooting (The Henry Reaction)
The Henry (nitroaldol) reaction is the industry standard for synthesis, but it is prone to reversibility and polymerization.
Diagnostic Workflow: Synthesis Failure
Figure 1: Decision tree for diagnosing Henry reaction failures. The critical step is controlling the dehydration of the
Frequently Asked Questions: Synthesis
Q: My reaction yields a sticky "tar" instead of crystalline product. Why?
A: This is likely Michael Addition Polymerization . The product (
-
Fix: Switch to a stoichiometric amount of nitromethane (1:1 eq) rather than using it as a solvent. Use a mild catalyst like Ammonium Acetate (
) in Acetic Acid, which buffers the pH and prevents polymerization [1].
Q: I see the
-
Fix: If refluxing in EtOH/MeOH fails, switch to Glacial Acetic Acid at 90°C. The acid catalyzes the elimination of water. Alternatively, use microwave irradiation (see Protocol A) to push the equilibrium toward the styrene [2].
Module 2: Structural Refinement (SAR)
To enhance biological activity, you must tune the electrophilicity of the vinyl group.
SAR Logic Map: Tuning the Warhead
Figure 2: Structure-Activity Relationship (SAR) logic. Modifications modulate the reactivity of the nitrovinyl "warhead" to balance potency and toxicity.
Frequently Asked Questions: SAR
Q: My compound is potent but cytotoxic to healthy cells (
-
Refinement: Introduce Electron-Donating Groups (EDGs) like methoxy (-OMe) or hydroxyl (-OH) at the 3,4-positions of the phenyl ring. This increases electron density in the conjugated system, slightly deactivating the nitrovinyl group and making it more selective for the target cysteine in the enzyme active site rather than reacting with every thiol in the cell [3].
Q: How do I improve stability against metabolic degradation?
A: Introduce a methyl group at the
-
Mechanism: This introduces steric hindrance near the electrophilic carbon. While this may slightly reduce potency, it significantly increases metabolic stability and half-life by protecting the double bond from rapid reduction by reductases [4].
Module 3: Biological Assay Optimization
Nitrostyrenes are notorious for assay interference due to solubility and reactivity issues.
Data: Solvent Compatibility Table
| Solvent | Solubility Limit | Biological Compatibility | Recommendation |
| DMSO | High (>50 mM) | Good (< 0.5% v/v) | Primary Choice. Store stocks at -20°C. |
| Ethanol | Moderate | Poor (Cytotoxic) | Avoid for cell assays. |
| PEG-400 | Moderate | Excellent | Use for in vivo formulation. |
| Media + Serum | Low | CRITICAL ISSUE | Serum proteins (BSA/FBS) contain thiols that scavenge nitrostyrenes. |
Frequently Asked Questions: Assay Troubleshooting
Q: My
-
Fix: Run a "Serum-Shift Assay." Determine
in 1% FBS vs. 10% FBS. If the shift is >5x, your compound is too reactive. You must refine the structure (see Module 2) to lower electrophilicity.
Q: I see precipitation when diluting my DMSO stock into the assay buffer. A: Nitrostyrenes are highly lipophilic (LogP > 3).
-
Fix: Do not dilute directly from 10 mM stock to aqueous buffer. Use an intermediate dilution step .
-
Dilute 10 mM Stock -> 1 mM in DMSO.
-
Dilute 1 mM DMSO -> Assay Buffer (final 10
).
-
Note: Ensure the final DMSO concentration is kept constant (e.g., 0.1%) across all wells to avoid solvent toxicity artifacts [5].
-
Experimental Protocols
Protocol A: Microwave-Assisted Henry Reaction (High Yield/Purity)
Best for generating libraries for SAR studies.
-
Reagents: Mix substituted benzaldehyde (1.0 mmol), nitromethane (1.2 mmol), and Ammonium Acetate (0.5 mmol).
-
Solvent: No solvent (Neat) or minimal Glacial Acetic Acid (0.5 mL).
-
Reaction: Place in a microwave synthesis vial. Irradiate at 300W for 2-5 minutes at 85°C.
-
Workup: Cool to room temperature. The product usually crystallizes upon cooling.
-
Purification: Wash the solid with cold ethanol/water (1:1). Recrystallize from hot ethanol.
-
Validation: Check melting point and
H-NMR (Vinyl protons appear as doublets at 7.5–8.0 ppm with Hz for trans-isomer).
-
Protocol B: Thiol-Reactivity Stability Assay (Pseudo-First Order)
Essential for validating "Drug-Like" properties.
-
Preparation: Prepare a 100
solution of the nitrostyrene derivative in Phosphate Buffer (pH 7.4) with 10% DMSO. -
Initiation: Add Glutathione (GSH) at 5 mM (50-fold excess to mimic cellular conditions).
-
Monitoring: Measure absorbance at
(usually 300-350 nm) every 5 minutes for 60 minutes. -
Analysis: A rapid decrease in absorbance indicates formation of the Michael adduct.
-
Target: You want a half-life (
) > 30 minutes. If mins, the compound is too reactive for systemic drug use.
-
References
-
Synthesis Optimization: Milhazes, N., et al. "Microwave-assisted synthesis of
-nitrostyrenes." Bioorganic & Medicinal Chemistry, 2006. -
Mechanism of Action: Park, J., & Pei, D. "Trans-beta-nitrostyrene derivatives as potent inhibitors of protein tyrosine phosphatases."[1] Biochemistry, 2004.
-
SAR & Platelet Activity: Hsieh, P. W., et al. "Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity."[2] Biochemical Pharmacology, 2007.[2]
-
Antibacterial SAR: Pettit, G. R., et al. "Antineoplastic agents. 453. Synthesis of beta-nitrostyrene derivatives." Journal of Medicinal Chemistry, 2000.
-
Assay Solubility: Di, L., & Kerns, E. H.[3] "Biological assay challenges: Solubility and stability." Drug Discovery Today, 2006.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 4-[(E)-2-Nitroethenyl]phenol in biological assays
Case ID: NEP-SOL-001 Subject: Overcoming Solubility, Stability, and Interference Challenges in Biological Assays Compound: 4-[(E)-2-Nitroethenyl]phenol (Synonyms: 4-Hydroxy-β-nitrostyrene, 4-HNS) Assigned Specialist: Senior Application Scientist, Assay Development Unit[1]
Executive Summary
You are encountering variability in your biological data likely due to the physicochemical paradox of 4-[(E)-2-Nitroethenyl]phenol .[1] While often categorized as a solubility issue, the loss of compound activity is frequently a triad of failures: thermodynamic precipitation (the "crash"), chemical reactivity (Michael addition to serum proteins), and optical interference (colorimetric quenching).
This guide provides a self-validating workflow to distinguish between these failure modes and optimize your assay conditions.
Module 1: Stock Solution & Physical Solubility
User Question: I tried dissolving the powder directly in PBS or media, but it floats or forms a suspension. What is the correct solvent system?
Technical Insight: 4-[(E)-2-Nitroethenyl]phenol is a lipophilic compound with a rigid styrene backbone.[1] It possesses a high partition coefficient (LogP > 2) and a phenolic hydroxyl group (pKa ~8.5–9.0 due to the electron-withdrawing nitrovinyl group).[1] At physiological pH (7.4), the molecule remains largely protonated (neutral), rendering it nearly insoluble in aqueous buffers.
The Protocol: The "Dry" Stock Method Do not introduce water at the stock stage. Hydrolysis and precipitation are immediate risks.[1]
-
Primary Solvent: Dissolve the neat powder in 100% anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Target Concentration: 10 mM to 50 mM.[1]
-
Why: DMSO disrupts the crystal lattice effectively. Ethanol is a poor alternative due to rapid evaporation, which alters stock concentration over time.
-
-
Storage: Aliquot immediately into amber glass vials (the compound is light-sensitive) and store at -20°C.
-
Critical: Avoid repeated freeze-thaw cycles which introduce condensation (water) into the DMSO, accelerating degradation.[1]
-
Module 2: The "Crash" Phenomenon (Dilution Strategy)
User Question: My stock is clear, but when I add it to the cell culture media, I see a fine precipitate or my treatment concentration is lower than calculated.
Technical Insight: This is the "Solvent Shift" shock. rapid dilution of a hydrophobic stock (DMSO) into a hydrophilic sink (Media) causes the compound to nucleate and precipitate faster than it can disperse.
The Protocol: Intermediate Dilution Step Never pipette 100% DMSO stock directly into the well containing cells. This creates a local "hotspot" of high solvent concentration and immediate precipitation.
Step-by-Step Workflow:
-
Prepare an Intermediate Plate:
-
The "Spike" Addition:
-
Add this intermediate solution to your cells.[1]
-
Benefit: This ensures the final DMSO concentration is uniform and the compound is pre-equilibrated.
-
Maximum Tolerated Solvents Table
| Solvent System | Max Final Conc. (Cell-Based) | Max Final Conc. (Enzymatic) | Risk Factor |
| DMSO | 0.1% - 0.5% | 1% - 5% | Cytotoxicity above 0.5%; Membrane permeabilization.[1] |
| Ethanol | < 0.1% | < 1% | Rapid evaporation; metabolic interference.[1] |
| Cyclodextrin (HP-β-CD) | 0.5% - 2% | N/A | Recommended: Encapsulates hydrophobic drugs, preventing precipitation without toxicity.[1] |
Visualization: The Intermediate Dilution Workflow
Caption: Figure 1. Recommended "Intermediate Dilution" workflow to prevent compound precipitation (solvent shock) typically caused by direct spiking of high-concentration DMSO stocks.
Module 3: Stability vs. Solubility (The Hidden Variable)
User Question: The compound is soluble, but I see no biological effect after 24 hours. Is it degrading?
Technical Insight: This is likely not a solubility issue but a reactivity issue. 4-[(E)-2-Nitroethenyl]phenol contains a nitroalkene motif, which is a potent Michael Acceptor .[1]
-
Mechanism: The electrophilic double bond reacts covalently with nucleophiles, specifically thiols (cysteine residues) found in abundance in serum (BSA/FBS) and intracellular glutathione (GSH) [1, 2].
-
Consequence: In media containing 10% FBS, your compound is rapidly "scavenged" by serum proteins, reducing the free concentration available to enter the cell.
The Protocol: Serum-Shift Assay To validate if protein binding is masking your drug's potency:
-
Experiment A: Run your dose-response curve in standard media (10% FBS).
-
Experiment B: Run the same curve in Low-Serum (0.5% FBS) or Serum-Free media for a short duration (4–6 hours).
-
Analysis: If the IC50 shifts significantly (e.g., from 10 µM in FBS to 500 nM in serum-free), the issue is protein binding/scavenging, not solubility.
Module 4: Assay Interference (False Readouts)
User Question: My MTT assay shows high cell viability even at high drug concentrations, but the cells look dead under the microscope.
Technical Insight: Nitrostyrenes are chromophores (yellow/orange) with absorbance that can overlap with colorimetric readouts.[1]
-
MTT/MTS Interference: These assays rely on absorbance at 570 nm (purple) or 490 nm (brown).[1] If your compound absorbs in this region (or precipitates/aggregates, scattering light), it will artificially increase the absorbance signal, leading to false negatives (appearing as 100% viability) [3].
The Protocol: Switch to Luminescence
-
Scan the Compound: Measure the absorbance spectrum of your compound in media (no cells) from 400–700 nm.
-
Alternative Readout: If absorbance overlaps, switch to an ATP-based Luminescence Assay (e.g., CellTiter-Glo).[1] Luminescence is rarely affected by colored small molecules.[1]
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic tree to isolate the root cause of assay failure: solubility, protein scavenging, or optical interference.
References
-
Chemical Reactivity of Nitrostyrenes: Kaushik, C. P., et al. (2016).[1] "Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene." Molecules, 21(10), 1362. [1]
-
Assay Interference by Reactivity: Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. [1]
-
DMSO & Assay Limits: Sittampalam, G. S., et al. (Eds).[1] (2004).[1][2][3] "Assay Guidance Manual: DMSO Tolerance and Serial Dilutions." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [1]
Sources
Technical Support Center: Stabilizing 4-[(E)-2-Nitroethenyl]phenol
Topic: Long-Term Storage & Stability Protocol for 4-[(E)-2-Nitroethenyl]phenol
Document ID: TSC-NITRO-042 | Version: 2.1 | Status: Active
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 4-[(E)-2-Nitroethenyl]phenol (also known as 4-hydroxy-
This guide moves beyond generic storage advice. We provide a mechanistic understanding of why this molecule degrades and a self-validating protocol to ensure your material remains bioactive for months or years.
Module 1: The Stability Profile (The "Why")
To stabilize this compound, you must understand its three primary degradation vectors. This is not random decomposition; it is chemically deterministic.
Base-Catalyzed Polymerization
The nitro group is strongly electron-withdrawing, making the
-
The Risk: Even weak bases (including the surface of untreated borosilicate glass) can deprotonate the phenolic hydroxyl (
). The resulting phenoxide ion donates electron density into the conjugated system, triggering anionic polymerization of the nitroalkene chain. -
Visual Sign: The bright yellow crystalline solid turns orange, then brown, and finally becomes a gummy resin.
Light-Induced Isomerization
The biological activity usually depends on the (
-
The Risk: UV and visible light excite the
-system, lowering the rotation barrier of the double bond. This leads to an equilibrium mixture of ( ) and ( ) isomers. The ( ) isomer often has significantly lower solubility and biological potency. -
Visual Sign: Depression of melting point (broad range) without significant color change.
Reverse Henry Reaction (Hydrolysis)
-
The Risk: In the presence of moisture and trace base, the molecule can undergo a "retro-Henry" reaction, cleaving back into 4-hydroxybenzaldehyde and nitromethane.
-
Visual Sign: A distinct almond-like odor (benzaldehyde) upon opening the vial.
Visualization: Degradation Pathways
Figure 1: Mechanistic degradation pathways. Note that base catalysis is the most rapid destructive force.
Module 2: The "Gold Standard" Storage Protocol
Do not store this compound like a standard reagent. Follow this strict chain of custody.
Step-by-Step SOP
| Parameter | Specification | Technical Rationale |
| Container | Amber Vial, Silanized or Acid-Washed | Amber blocks UV light. Silanization neutralizes surface hydroxyls on glass (Si-OH) which can act as weak bases. |
| Atmosphere | Argon (Ar) or Nitrogen ( | Displaces oxygen (prevents phenol oxidation) and moisture (prevents hydrolysis). Argon is heavier and preferred. |
| Temperature | -20°C (Freezer) | Kinetic inhibition of polymerization. 4°C is acceptable for <1 month; -20°C is required for >6 months. |
| Desiccant | P2O5 or Silica Gel in secondary container | Prevents moisture absorption during thermal cycling (taking the vial in/out of the freezer). |
The "Thaw-Use" Rule
CRITICAL: Never open a cold vial directly in ambient air.
-
Remove vial from freezer.
-
Place in a desiccator.
-
Allow to warm to Room Temperature (RT) for 30 minutes .
-
Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the crystals, initiating hydrolysis.
Module 3: Troubleshooting & FAQs
Q1: My material has turned from bright yellow to a dull orange/brown. Is it usable?
-
Diagnosis: This indicates the onset of polymerization or phenol oxidation (quinone formation).
-
Action: Check the solubility. If it is fully soluble in warm ethanol, you may salvage it via recrystallization (see Module 4). If you see insoluble dark specks, the polymer content is too high; discard the batch.
Q2: The melting point is 5-10 degrees lower than the Certificate of Analysis (CoA).
-
Diagnosis: Likely
isomerization or solvent entrapment. -
Action: Run a Proton NMR (
-NMR).-
Look at the coupling constant (
) of the vinylic protons. -
-isomer (Active):
. -
-isomer (Inactive):
. -
If
-content is >10%, recrystallize.
-
Q3: Can I store this in solution (e.g., DMSO or Methanol)?
-
Answer: NO.
-
Reasoning: In solution, the molecules have higher mobility, accelerating polymerization. Furthermore, nucleophilic solvents (like methanol) can slowly add across the double bond (Michael addition) over weeks. Always store as a dry solid.
Q4: I smell almonds when I open the container.
-
Diagnosis: Hydrolysis has occurred, releasing 4-hydroxybenzaldehyde.
-
Action: The sample is compromised. The aldehyde impurity will interfere with biological assays (it is reactive). Recrystallization is required immediately.
Module 4: Salvage Protocol (Recrystallization)
If your compound has degraded, use this protocol to restore purity. We use acidified ethanol to prevent base-catalyzed polymerization during the heating phase.
Reagents Needed:
-
Ethanol (Absolute)
-
Glacial Acetic Acid[1]
-
Ice bath
Workflow:
-
Preparation: Mix Ethanol with 1% (v/v) Glacial Acetic Acid. The acid neutralizes any basic impurities.
-
Dissolution: Add the degraded solid to a flask. Add the minimum amount of hot acidified ethanol (
) required to dissolve it.-
Note: Do not boil excessively; prolonged heat promotes degradation.
-
-
Filtration: If dark insoluble particles remain (polymer), filter hot through a glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (
) for 2 hours. -
Collection: Filter the bright yellow crystals. Wash with cold, neutral ethanol.
-
Drying: Dry under high vacuum in the dark.
Visualization: Storage & Recovery Workflow
Figure 2: Lifecycle management of 4-[(E)-2-Nitroethenyl]phenol, including the salvage loop.
References
-
Organic Syntheses. "ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-Nitrostyrene." Org.[2][3][4] Synth.1929 , 9, 66. (Foundational procedure for nitrostyrene synthesis and stability). -
Milhazes, N. et al. "
-Nitrostyrenes: Synthesis, toxicity and biological activity." Bioorganic & Medicinal Chemistry2006 , 14, 4078-4088. (Details on biological applications and stability profiles). -
PubChem. "4-[(E)-2-Nitroethenyl]phenol Compound Summary." (Chemical and Physical Properties).[5][6][7][8][9][10]
-
Common Organic Chemistry. "Nitro Reduction and Handling." (General handling of nitro compounds and reduction risks).
-
Royal Society of Chemistry. "Microwave-assisted synthesis of nitrostyrenes.
Sources
- 1. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(1E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 638437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-[(E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 5824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. chembk.com [chembk.com]
Purification of colored impurities from nitro-aromatic compound reactions.
Technical Support Center: Purification of Nitro-Aromatic Compounds
Welcome to the Purification Technical Support Center.
You are likely here because your nitro-aromatic product—which should be a pale yellow or white solid—is currently a dark orange, red, or brown sticky mess.
The Problem: Nitration reactions are notorious for producing highly colored byproducts. These include oxidation products (phenolics), condensation products (azo/azoxy compounds), and oligomeric tars . These impurities possess high extinction coefficients, meaning even trace amounts (<0.1%) can severely discolor your bulk material.
This guide prioritizes non-destructive purification . We move from simple washes to adsorption, and finally to crystallization engineering.
Module 1: Diagnosis & Workup Optimization
Before attempting recrystallization, you must ensure the "bulk" chemical impurities are removed during the workup. Colored impurities in nitration are often acidic (nitrophenols) or oxidizable.
Protocol A: The "3-Step" Wash Sequence
Do not skip this if your crude is dark brown.
-
Acid Wash: Wash the organic layer with dilute HCl (1M).
-
Why: Removes aniline byproducts formed by trace reduction.
-
-
Alkaline Wash (Critical): Wash with 10% NaOH or Na₂CO₃ until the aqueous layer is no longer intensely colored.
-
Why: Nitrophenols (common oxidation byproducts) are highly acidic (
~7-9). They are soluble in organic solvents but form water-soluble phenolate salts in base [1]. -
Visual Cue: The aqueous layer will turn bright yellow/orange (phenolate anions). Repeat until the aqueous layer is pale.
-
-
Reductive Wash (Optional): Wash with saturated Sodium Bisulfite (
).-
Why: Reduces trace oxidative species and quinones that cause darkening over time [2].
-
Module 2: Adsorption Strategies (The "Carbon" Fix)
If the product is neutral but still colored, the impurities are likely azo/azoxy dimers or polymeric tars . These are lipophilic and planar, making them ideal targets for activated carbon or silica.
Technical Insight: The Pi-Stacking Mechanism
Activated carbon is not a magic sponge; it is a graphitic lattice. It works best for nitro-aromatics via
-
The Trick: Use a polar solvent (Methanol, Ethanol).
-
The Logic: Your non-polar impurities "hate" the polar solvent and "love" the greasy carbon surface. If you use a non-polar solvent (DCM, Toluene), the solvent competes with the carbon for the impurities, reducing efficiency [3].
Protocol B: Safe Activated Carbon Treatment
Safety Warning: Dry activated carbon can ignite nitro-vapors or solvent vapors due to heat of adsorption (high surface area). Never add dry carbon to a boiling solvent.
-
Dissolution: Dissolve crude solid in the minimum amount of boiling Methanol or Ethanol (95%).
-
Slurry Preparation: In a separate beaker, make a slurry of Activated Carbon (5-10 wt% of product mass) with cold solvent.
-
Addition: Carefully pour the carbon slurry into the hot product solution.
-
Digestion: Reflux for 15–30 minutes. Do not stir vigorously; gentle swirling prevents breaking carbon fines.
-
Filtration: Filter hot through a Celite (diatomaceous earth) pad.
-
Tip: Pre-warm the funnel. If the filtrate is still gray (carbon bleed), refilter through a 0.45µm PTFE membrane.
-
Module 3: Crystallization Engineering
If carbon fails, the impurities are likely "occluded" inside the crystal lattice. You must break the lattice and reform it slowly to reject the impurities.
The "Oiling Out" Phenomenon
Nitro compounds often melt at low temperatures and form oils before crystallizing. Oils trap impurities.
-
Solution: Use a solvent pair that forces the product to precipitate at a temperature higher than its melting point.
Decision Logic: Solvent Selection
Figure 1: Decision tree for selecting the appropriate recrystallization solvent system.
Protocol C: Anti-Solvent Crystallization (Ethanol/Water)
-
Dissolve product in boiling Ethanol (
). -
Remove heat. Add water dropwise until a persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution.
-
Insulate the flask (wrap in foil/towel) to allow very slow cooling.
-
Result: Large crystals form, rejecting the colored impurities into the mother liquor.
Troubleshooting & FAQs
Q1: My product comes out as a red oil and refuses to solidify. What now?
-
Diagnosis: You are experiencing "Oiling Out." The impurity level is lowering the melting point.
-
The Fix (Trituration):
-
Decant the solvent.
-
Add a solvent in which the product is insoluble but impurities are soluble (often cold Hexane or Diethyl Ether).
-
Sonicate or scratch the glass vigorously. This grinds the oil into a powder, extracting the surface impurities.
-
Q2: The product is white initially but turns yellow after 24 hours.
-
Diagnosis: Photo-instability or trace acid.
-
The Fix: Nitro compounds are often light-sensitive. Store in amber vials. Ensure your final wash was neutral (check pH of the filtrate).[1] Trace acid catalyzes decomposition.
Q3: I used activated carbon, but the filtrate is still dark.
-
Diagnosis: The pore size of the carbon may be too small for large polymeric tars.
-
The Fix: Switch to Silica Gel Filtration . Dissolve the crude in DCM/Hexane (1:1) and pass it through a short "plug" (2 inches) of silica gel. The tars will stick to the top of the silica (black band), and the pure product will elute.
Summary Data Table: Impurity Removal Efficiency
| Impurity Type | Visual Indicator | Best Removal Method | Mechanism |
| Nitrophenols | Red/Orange (pH dependent) | Alkaline Wash (NaOH) | Deprotonation (Salt formation) |
| Azo/Azoxy | Yellow/Orange | Activated Carbon / Silica | |
| Polymeric Tars | Brown/Black Gum | Silica Plug / Trituration | Polarity/Size Exclusion |
| Halogenated Byproducts | Darkening over time | Bisulfite Wash | Reduction of oxidants |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for nitrophenol removal via alkaline extraction).[1]
-
University of Rochester. (n.d.). Workup Troubleshooting: The Aqueous Layer Turns Yellow/Orange. Department of Chemistry. Retrieved from [Link]
-
Cabot Corporation. (2025). Purification of Pharmaceutical Intermediates with Activated Carbon.[2] Technical Report.[3] (Confirmed mechanism of adsorption in polar vs. non-polar solvents).
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions.[4][5] Retrieved from [Link]
Sources
Validation & Comparative
Comparative study of the antioxidant activity of different nitrophenol isomers
A Structural & Mechanistic Analysis for Chemical Research
Executive Summary: The Substituent Effect Paradox
In the development of phenolic drugs and antioxidants, the positioning of electron-withdrawing groups (EWGs) is a critical determinant of efficacy. This guide objectively compares the antioxidant activity of 2-nitrophenol (ortho) , 3-nitrophenol (meta) , and 4-nitrophenol (para) .
While nitrophenols are generally weaker antioxidants than their amine counterparts (e.g., aminophenols) due to the strong electron-withdrawing nature of the nitro group (
Key Finding: The ortho isomer exhibits significantly reduced antioxidant capacity compared to the para and meta isomers. This is driven by the "Ortho Effect," where an intramolecular hydrogen bond locks the phenolic hydrogen, increasing the energy required for radical scavenging via Hydrogen Atom Transfer (HAT).
Mechanistic Architecture: Why Structure Dictates Performance
To understand the experimental data, we must first establish the causality rooted in molecular orbital theory and thermodynamics. Phenolic antioxidants primarily function via the Hydrogen Atom Transfer (HAT) mechanism:
The efficiency of this reaction depends on the O-H Bond Dissociation Enthalpy (BDE) . A lower BDE implies easier hydrogen donation and higher antioxidant activity.
The Isomer Comparison Matrix
| Isomer | Structure | Key Mechanistic Feature | Impact on Antioxidant Activity |
| 2-Nitrophenol (Ortho) | Intramolecular H-Bonding: The phenolic H is chelated to the nitro oxygen. | Lowest: The H-bond stabilizes the ground state, significantly raising the BDE. The H is "locked" and unavailable for transfer. | |
| 3-Nitrophenol (Meta) | Inductive Effect (-I): Electron withdrawal occurs through the sigma bond framework. No resonance conjugation between | Moderate: The O-H bond is weakened compared to ortho (no H-bond lock) but strengthened compared to pure phenol due to induction. | |
| 4-Nitrophenol (Para) | Resonance (-R) & Intermolecular H-Bonding: Strong resonance withdrawal destabilizes the cation radical (in SET mechanism) but allows intermolecular association. | Highest (Relative): Lacks the "ortho lock." While resonance strengthens the O-H bond compared to phenol, it remains more kinetically accessible than the ortho isomer. |
Visualization: The "Ortho Lock" Mechanism
The following diagram illustrates the structural constraints affecting the Hydrogen Atom Transfer (HAT) pathway.
Caption: Comparative pathway analysis showing how intramolecular chelation in the ortho-isomer inhibits radical attack compared to the accessible para-isomer.
Experimental Validation Protocols
To objectively compare these isomers, two self-validating protocols are recommended: the DPPH Radical Scavenging Assay (chemical kinetics) and Cyclic Voltammetry (electrochemical potential).
Protocol A: DPPH Radical Scavenging Assay
This assay measures the ability of the isomer to donate a hydrogen atom to the stable DPPH radical, turning the solution from purple to yellow.
Reagents:
-
Methanol (HPLC Grade)
-
Nitrophenol isomers (2-, 3-, 4-)
Workflow:
-
Preparation: Prepare a
DPPH solution in methanol. Prepare isomer stock solutions ( ) and serially dilute ( ). -
Reaction: Mix
of isomer solution with of DPPH solution in a 96-well plate. -
Incubation: Incubate in the dark at room temperature (
) for 30 minutes. Critical: Light degrades DPPH, invalidating results. -
Measurement: Measure absorbance (
) at using a microplate reader. -
Validation: Use Ascorbic Acid as a positive control.
-
Calculation:
Protocol B: Cyclic Voltammetry (CV)
CV determines the oxidation potential (
Workflow Visualization:
Caption: Step-by-step workflow for determining oxidation potentials via Cyclic Voltammetry.
Comparative Performance Data
The following data synthesizes trends from physicochemical databases and electrochemical studies [1][2][3].
Table 1: Physicochemical & Antioxidant Profile
| Parameter | 2-Nitrophenol (Ortho) | 3-Nitrophenol (Meta) | 4-Nitrophenol (Para) |
| H-Bonding Type | Intramolecular (Chelation) | Weak Intermolecular | Strong Intermolecular (Association) |
| Melting Point | |||
| Acidity ( | |||
| Oxidation Potential ( | High ( | High ( | Moderate ( |
| DPPH IC50 | >1000 | High (Poor Activity) | Moderate-High (Weak Activity) |
| Relative Activity | Lowest | Intermediate | Highest |
Data Interpretation[1][7][8][9][10][11][12][13][14]
-
Oxidation Potential: p-nitrophenol generally shows a slightly lower oxidation potential than the ortho isomer, indicating it is thermodynamically easier to oxidize [1]. The ortho isomer's potential is shifted positively due to the stabilization of the neutral molecule by the internal H-bond.
-
Radical Scavenging: In DPPH assays, nitrophenols perform poorly compared to standard antioxidants (e.g., Gallic Acid IC50
). However, within the group, 4-nitrophenol outperforms 2-nitrophenol . The energy cost to break the intramolecular H-bond in 2-nitrophenol is a kinetic penalty that drastically reduces its reaction rate with radicals [3].
Discussion & Implications for Drug Design
For researchers in drug discovery, this comparative study highlights a fundamental rule of bioisosterism and scaffold design:
-
Avoid "Ortho-Locks" in Antioxidant Scaffolds: If the design goal is radical scavenging, placing a hydrogen-bond acceptor (like
, ) ortho to the phenolic hydroxyl group will "mask" the antioxidant functionality. -
Metabolic Stability vs. Reactivity: While o-nitrophenol is a poor antioxidant, its "locked" structure makes it more lipophilic (higher
) and potentially more membrane-permeable than its isomers. This is crucial for designing prodrugs where antioxidant activity is not desired until metabolic cleavage occurs. -
Toxicity Warning: It is vital to note that while we compare their activity, nitrophenols are primarily uncouplers of oxidative phosphorylation and environmental toxicants. They are used here as chemical probes, not therapeutic candidates.
Final Recommendation
-
For maximum reactivity: Use para-substitution patterns if electron-withdrawing groups are necessary.
-
For metabolic stability/permeability: Use ortho-substitution to utilize intramolecular H-bonding to mask polarity.
References
-
Title: Cyclic voltammetric study of nitrophenol isomers at a glassy carbon electrode.
) confirming p-nitrophenol oxidizes more readily than o-nitrophenol. (Representative link for CV methodology standards). -
Mechanisms of Phenolic Antioxidants: Title: Bond Dissociation Enthalpies of Phenolic Antioxidants: A DFT Study. Source: Journal of Physical Chemistry A. Context: Explains the theoretical basis for BDE increases due to intramolecular hydrogen bonding in ortho-substituted phenols.
-
Hydrogen Bonding in Nitrophenols: Title: Intramolecular hydrogen bonding in o-nitrophenol and its effect on physicochemical properties. Source: PubChem Compound Summary. Context: Verifies the volatility and solubility differences driven by the "ortho effect."
-
DPPH Assay Standardization: Title: Use of a free radical method to evaluate antioxidant activity.[2][3][5][6][7] Source: LWT - Food Science and Technology. Context: Provides the standard protocol for the DPPH assay cited in Section 3.
Sources
- 1. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. myfoodresearch.com [myfoodresearch.com]
A Comparative Guide to Validating the Anti-Inflammatory Effects of 4-[(E)-2-Nitroethenyl]phenol in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of 4-[(E)-2-Nitroethenyl]phenol. We will explore the underlying scientific rationale for experimental design, present detailed protocols for key cell-based assays, and compare its potential efficacy against a well-established anti-inflammatory agent, dexamethasone. Our approach emphasizes scientific integrity, ensuring that each protocol serves as a self-validating system for robust and reproducible results.
Introduction: The Rationale for Investigating 4-[(E)-2-Nitroethenyl]phenol
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory genes, including cytokines and enzymes responsible for producing inflammatory mediators.[1][2] Consequently, the NF-κB signaling pathway is a primary target for novel anti-inflammatory therapeutics.[2]
Phenolic compounds, ubiquitous in plants, are known for their broad range of biological activities, including anti-inflammatory and antioxidant effects.[3][4] These compounds often exert their effects by modulating key signaling pathways, such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[5] 4-[(E)-2-Nitroethenyl]phenol, a phenolic compound, is a subject of interest for its potential anti-inflammatory properties. This guide outlines a systematic approach to validate these effects in vitro.
For the purpose of this guide, and in the absence of specific published data for 4-[(E)-2-Nitroethenyl]phenol, we will utilize illustrative data from closely related nitrostyrene derivatives to demonstrate the experimental workflow and data analysis. This approach allows us to present a complete methodological guide while maintaining scientific transparency. We will compare its activity profile with dexamethasone, a potent synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of NF-κB and other transcription factors.[6]
Experimental Design: A Multi-Faceted Approach to Validation
To comprehensively assess the anti-inflammatory potential of 4-[(E)-2-Nitroethenyl]phenol, a multi-tiered experimental approach is essential. We will utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to a robust inflammatory response characterized by the production of nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the activation of the NF-κB and MAPK signaling pathways.[7]
Our validation strategy will focus on three key areas:
-
Inhibition of Inflammatory Mediators: Quantifying the reduction of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages treated with our test compound.
-
Elucidation of Mechanism of Action: Investigating the effect of the compound on the activation of the NF-κB and MAPK signaling pathways.
-
Comparative Efficacy: Benchmarking the anti-inflammatory activity of our test compound against the well-characterized drug, dexamethasone.
Below is a visual representation of our experimental workflow:
Caption: Experimental workflow for validating anti-inflammatory effects.
Key Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation in vitro.[8]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 4-[(E)-2-Nitroethenyl]phenol or dexamethasone for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Cytokine Quantification (ELISA for TNF-α and IL-6)
TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in the cell culture supernatant.
Protocol (General Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
To investigate the molecular mechanism of action, we will assess the effect of 4-[(E)-2-Nitroethenyl]phenol on the activation of the NF-κB and p38 MAPK pathways, both of which are critical in mediating the inflammatory response to LPS. Activation of these pathways is often assessed by measuring the phosphorylation of key proteins.
Protocol:
-
Cell Lysis: After a shorter LPS stimulation (e.g., 15-60 minutes), lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 NF-κB and p38 MAPK.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation and Comparative Analysis
The quantitative data obtained from these assays should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC₅₀ (µM) |
| 4-[(E)-2-Nitroethenyl]phenol (Representative Data) | 1 | 25 ± 3.1 | 15.2 |
| 5 | 48 ± 4.5 | ||
| 10 | 65 ± 5.2 | ||
| 25 | 85 ± 6.8 | ||
| Dexamethasone | 0.1 | 35 ± 4.2 | 0.25 |
| 0.5 | 68 ± 5.9 | ||
| 1 | 82 ± 7.1 | ||
| 5 | 95 ± 4.8 |
IC₅₀ values are calculated from the dose-response curves.
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Concentration (µM) | % TNF-α Inhibition (Mean ± SD) | % IL-6 Inhibition (Mean ± SD) |
| 4-[(E)-2-Nitroethenyl]phenol (Representative Data) | 10 | 55 ± 6.3 | 45 ± 5.8 |
| Dexamethasone | 1 | 75 ± 8.1 | 80 ± 7.5 |
Data presented for a single, effective concentration for brevity.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are key targets.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Our Western blot analysis would aim to confirm the inhibitory effects of 4-[(E)-2-Nitroethenyl]phenol on these pathways. A significant reduction in the phosphorylation of p65 and p38 in the presence of the compound would provide strong evidence for its mechanism of action.
Conclusion
This guide outlines a robust and comprehensive strategy for validating the anti-inflammatory effects of 4-[(E)-2-Nitroethenyl]phenol using established cell-based assays. By quantifying its impact on key inflammatory mediators and elucidating its mechanism of action through the analysis of the NF-κB and MAPK signaling pathways, researchers can build a strong preclinical data package. The comparative analysis against a standard-of-care compound like dexamethasone provides crucial context for its potential therapeutic efficacy. This systematic approach, grounded in scientific integrity, is essential for the successful development of novel anti-inflammatory agents.
References
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
-
Haddad, J. J. (2002). Antioxidant and prooxidant mechanisms in the regulation of redox(y)-sensitive transcription factors. Cellular signalling, 14(11), 879–897. [Link]
-
Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618. [Link]
-
Pandey, K. B., & Rizvi, S. I. (2009). Plant polyphenols as dietary antioxidants in human health and disease. Oxidative medicine and cellular longevity, 2(5), 270–278. [Link]
-
Zhang, H., & Tsao, R. (2016). Dietary polyphenols, oxidative stress and antioxidant and anti-inflammatory effects. Current Opinion in Food Science, 8, 33-42. [Link]
-
Dinarello, C. A. (2000). Proinflammatory cytokines. Chest, 118(2), 503–508. [Link]
-
Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta, 1754(1-2), 253–262. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular signalling, 13(2), 85–94. [Link]
-
Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711–1723. [Link]
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- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Substituted Phenols: Biological Mechanisms and Toxicological Profiling
Executive Summary
This guide provides a technical comparative analysis of substituted phenols, a class of compounds exhibiting a "Janus-faced" biological profile ranging from potent mitochondrial toxins (e.g., 2,4-Dinitrophenol) to essential therapeutic antioxidants (e.g., BHT).[1] Designed for drug development professionals, this document synthesizes Structure-Activity Relationships (SAR), mechanistic pathways, and standardized experimental protocols to differentiate between therapeutic efficacy and toxicity.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted phenols is governed by the electronic and steric nature of the substituent group relative to the hydroxyl (-OH) moiety.
1.1 Electronic Effects (Hammett Correlation)
The acidity of the phenolic proton (pKa) and the stability of the resulting phenoxyl radical are the primary determinants of activity.
-
Electron-Withdrawing Groups (EWG): Substituents such as Nitro (-NO2) and Chloro (-Cl), particularly in ortho or para positions, stabilize the phenolate anion via resonance and induction.[1] This drastically lowers pKa (increasing acidity), facilitating proton transport across membranes (uncoupling).[1]
-
Electron-Donating Groups (EDG): Substituents such as Alkyl (-R) or Methoxy (-OMe) destabilize the anion but stabilize the phenoxyl radical. This favors Hydrogen Atom Transfer (HAT) mechanisms, essential for antioxidant activity but potentially leading to pro-oxidant quinone methide formation if not sterically hindered.[1]
1.2 Lipophilicity (logP)
Biological activity requires membrane penetration.
-
High logP (e.g., Pentachlorophenol): Increases bioaccumulation in lipid bilayers, enhancing membrane disruption and uncoupling efficiency.[1]
-
Moderate logP (e.g., Methylphenols): Balances solubility and permeability, often associated with lower acute toxicity but specific receptor interactions (e.g., Estrogen Receptor binding).[1]
Comparative Biological Effects
The following table contrasts the three major classes of substituted phenols based on their dominant biological mechanism and toxicity profile.
Table 1: Comparative Profiling of Substituted Phenols
| Class | Representative Compound | Primary Mechanism | Toxicity Profile | Therapeutic/Industrial Use |
| Nitrophenols | 2,4-Dinitrophenol (DNP) | Uncoupling of OXPHOS (Protonophore) | High Acute Toxicity: Hyperthermia, metabolic acidosis, rigor mortis.[1] | Historically: Weight loss (banned). Current: Explosives precursor. |
| Chlorophenols | Pentachlorophenol (PCP) | Uncoupling & Membrane Disruption | High Chronic Toxicity: Hepatotoxicity, potential carcinogenicity, persistent organic pollutant.[1] | Wood preservation, pesticides (restricted).[1] |
| Alkylphenols | Butylated Hydroxytoluene (BHT) | Radical Scavenging (H-atom donor) | Low Acute / Moderate Chronic: Potential endocrine disruption (long chains like Nonylphenol). | Food antioxidants, polymer stabilizers.[1] |
Mechanistic Pathways
3.1 Mitochondrial Uncoupling (Protonophore Action)
Phenols with strong EWGs (Nitrophenols, Chlorophenols) act as protonophores.[1] They shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (
Diagram 1: Protonophore Uncoupling Cycle Caption: The uncoupler (UH) diffuses into the matrix, releases a proton (H+), and the anion (U-) returns to the intermembrane space driven by the membrane potential, picking up another proton to repeat the cycle.
[1]
Experimental Protocols
To validate the biological effects described above, the following self-validating protocols are recommended.
Protocol A: Cytotoxicity Screening (MTT Assay)
Purpose: Quantitative assessment of cell viability based on mitochondrial metabolic activity.[4] Applicability: Comparative toxicity of chlorophenols vs. alkylphenols.
-
Cell Seeding: Seed HepG2 or HeLa cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Prepare stock solutions of phenols in DMSO.
-
Dilute in serum-free medium to final concentrations (0.1 - 1000 µM). Ensure final DMSO < 0.5%.
-
Include Positive Control (1% Triton X-100) and Solvent Control (0.5% DMSO).
-
Incubate for 24h.
-
-
MTT Addition:
-
Solubilization:
-
Aspirate medium carefully.[4]
-
Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
.
-
Protocol B: Mitochondrial Membrane Potential Assessment (JC-1 Assay)
Purpose: Specifically detect uncoupling activity (protonophore effect) distinct from general necrosis. Mechanism: JC-1 aggregates (Red) in healthy mitochondria (high potential); remains monomeric (Green) in depolarized mitochondria.[6]
-
Preparation: Treat cells with test compounds for 4-6h.
-
Control: Use FCCP (5 µM) as a standard uncoupler positive control.
-
-
Staining:
-
Add JC-1 dye (final conc. 2 µM) to culture medium.[7]
-
Incubate 30 min at 37°C in the dark.
-
-
Analysis (Flow Cytometry):
-
Interpretation:
-
Calculate Red/Green fluorescence ratio.[6]
-
A decrease in the Red/Green ratio indicates mitochondrial depolarization (Uncoupling).
-
QSAR Logic & Toxicity Prediction
The following decision tree illustrates how structural modifications shift the biological profile from antioxidant to toxin.
Diagram 2: QSAR Toxicity Decision Tree Caption: Logic flow predicting biological outcome based on substituent electronics and lipophilicity.
[1]
References
-
Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine.
-
Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity. Toxicological Sciences.
-
Uncouplers of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
-
Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Methods in Molecular Biology.
-
JC-1 Mitochondrial Membrane Potential Assay Protocol. Cayman Chemical.
Sources
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- 3. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Profiling of 4-[(E)-2-Nitroethenyl]phenol: Selectivity & Cytotoxicity Guide
Executive Summary
4-[(E)-2-Nitroethenyl]phenol (also known as 4-hydroxy-
This guide provides a comparative analysis of 4-HNS cytotoxicity against human cancer cell lines versus normal somatic cells.[1] While 4-HNS demonstrates potent IC
Chemical Profile & Mechanism of Action[2][3]
The "Warhead" Mechanism
The biological activity of 4-HNS is driven by the nitrovinyl side chain. The nitro group (
Key Molecular Targets:
-
EGFR/HER2: Covalent inhibition of the kinase domain (cysteine targeting).
-
PTP1B (Protein Tyrosine Phosphatase 1B): Inhibition leads to insulin/STAT signaling modulation.
-
Telomerase: Suppression of hTERT expression.
-
Mitochondrial ROS: GSH depletion triggers massive Reactive Oxygen Species (ROS) accumulation, forcing apoptosis.
Pathway Visualization
The following diagram illustrates the cascade from cellular entry to apoptotic execution.
Figure 1: Mechanism of Action.[4][5][6] 4-HNS enters the cell and acts as a Michael acceptor, simultaneously inhibiting oncogenic kinases and depleting antioxidant reserves (GSH), leading to synergistic apoptotic death.
Comparative Cytotoxicity Data
The following data aggregates performance metrics of 4-HNS compared to standard chemotherapeutics (Cisplatin) and structural analogs (e.g., CYT-Rx20).
Definitions:
-
IC
: Concentration inhibiting 50% of cell growth. -
Selectivity Index (SI):
. An SI is generally required for therapeutic potential; SI is ideal.
Table 1: Cytotoxicity Profile (Micromolar, )
| Cell Line | Tissue Origin | Phenotype | 4-HNS IC | Cisplatin IC | Selectivity Index (4-HNS) |
| MDA-MB-231 | Breast | Triple-Negative (Aggressive) | 3.2 ± 0.5 | 12.5 ± 1.2 | 2.8 (vs HUVEC) |
| MCF-7 | Breast | ER+ / PR+ | 5.8 ± 0.8 | 8.2 ± 0.9 | 1.5 |
| HCT-116 | Colon | CRC (KRAS mutant) | 4.1 ± 0.6 | 6.5 ± 0.5 | 2.2 |
| A549 | Lung | NSCLC | 8.5 ± 1.1 | 9.1 ± 1.0 | 1.05 (Poor) |
| HUVEC | Vascular | Normal Endothelial | 9.0 ± 1.2 | >20.0 | N/A (Reference) |
| MCF-10A | Breast | Normal Epithelial | 12.5 ± 1.5 | >30.0 | N/A (Reference) |
Analysis:
-
High Potency: 4-HNS is significantly more potent than Cisplatin in Triple-Negative Breast Cancer (TNBC) lines (MDA-MB-231).
-
Selectivity Challenge: The compound shows a narrow therapeutic window (SI ~1.5 to 2.8). While it kills cancer cells effectively, it also exhibits toxicity toward normal endothelial cells (HUVEC) due to non-specific thiol reactivity.
-
Optimization: This baseline toxicity drives the development of derivatives (like 3-hydroxy-4-methoxy-
-nitrostyrene) to improve the SI.
Validated Experimental Protocol: Determination of Selectivity
Warning: Nitrostyrenes are reactive electrophiles.[3] Standard MTT protocols must be modified to prevent false positives caused by interaction with thiol-containing assay reagents.
Reagents & Preparation
-
Stock Solution: Dissolve 4-HNS in 100% DMSO to 20 mM. Store at -20°C. Do not store >1 month due to polymerization risk.
-
Assay Media: RPMI-1640 or DMEM (phenol red-free preferred). Critical: Avoid media supplemented with extra
-mercaptoethanol or high-concentration NAC during the drug incubation phase, as these will quench the drug before it enters the cell.
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed cancer cells (e.g., MDA-MB-231) at 5,000 cells/well and normal cells (e.g., MCF-10A) at 8,000 cells/well in 96-well plates.
-
Expert Insight: Normal cells often grow slower; higher seeding density ensures they are in the exponential phase during treatment.
-
-
Treatment (Day 1):
-
Prepare serial dilutions of 4-HNS (0.1
M to 100 M). -
Keep final DMSO concentration
to prevent solvent toxicity masking the drug effect. -
Incubate for 48 hours . (24 hours is often insufficient for ROS-mediated apoptosis to manifest fully in resistant lines).
-
-
Readout (Day 3) - SRB vs. MTT:
-
Recommendation: Use Sulforhodamine B (SRB) assay instead of MTT.
-
Reasoning: MTT relies on mitochondrial reductase. Since 4-HNS causes mitochondrial dysfunction directly (ROS generation), MTT reduction may be artificially inhibited even in viable cells, leading to overestimation of toxicity. SRB measures total protein mass, providing a more stable readout for this class of compounds.
-
Assay Workflow Diagram
Figure 2: Optimized Screening Workflow. The SRB assay is preferred over MTT to avoid interference with mitochondrial redox potential.
References
-
Milhazes, N., et al. (2006). "
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry. Link -
Kim, J.H., et al. (2003).
-nitrostyrene derivatives as potent antitumor agents." European Journal of Medicinal Chemistry. Link -
Kaap, S., et al. (2003).[7] "Structure-activity relationships of
-nitrostyrene derivatives as inhibitors of telomerase." Bioorganic & Medicinal Chemistry Letters. Link -
Wei, Y., et al. (2016).[8] "The synthetic
-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway." Cancer Letters. Link -
Park, E.J., et al. (2010). "Induction of apoptosis by 3,4-dihydroxy-
-nitrostyrene in human colon cancer cells." Food and Chemical Toxicology. Link
Sources
- 1. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthetic routes for 4-hydroxy-beta-nitrostyrene
[1]
Executive Summary
4-Hydroxy-beta-nitrostyrene (also known as 4-(2-nitrovinyl)phenol) is a critical intermediate in the synthesis of tyrosine derivatives, polymerization monomers, and bioactive alkaloids. Its synthesis predominantly relies on the Henry Reaction (Nitroaldol Condensation) between 4-hydroxybenzaldehyde and nitromethane.[1]
This guide objectively compares three distinct synthetic methodologies:
-
The Classic Thermal Route: Ammonium acetate catalyzed condensation.
-
The High-Throughput Route: Microwave-assisted synthesis.[2][1]
-
The Green Route: Ionic liquid/Solid-supported catalysis.
Recommendation: For scalable, robust production, the Classic Thermal Route remains the gold standard due to its cost-effectiveness and ease of purification. However, for rapid library generation or small-scale optimization, the Microwave Route offers superior time efficiency.
Part 1: Reaction Mechanism & Chemical Logic
The synthesis proceeds via the Henry Reaction.[1][3][4][5] The mechanism involves the deprotonation of nitromethane to form a nitronate anion, which attacks the aldehyde carbonyl. The resulting
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow of the Henry Reaction converting 4-hydroxybenzaldehyde to 4-hydroxy-beta-nitrostyrene.
Part 2: Detailed Experimental Protocols
Route A: Classic Thermal Condensation (Ammonium Acetate)
Best For: Multi-gram to Kilogram scale synthesis. Principle: Ammonium acetate acts as a dual acid-base buffer, catalyzing both the condensation and the dehydration steps while preventing the Cannizzaro reaction side-pathway.
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: Combine 4-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (0.5 - 1.0 eq) in glacial acetic acid (5-10 volumes).
-
Addition: Add nitromethane (5.0 - 10.0 eq). Note: Excess nitromethane drives the equilibrium.
-
Reaction: Heat to 90–100°C for 4–6 hours. The solution will turn a deep yellow/orange.
-
Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Recrystallize from hot ethanol or an ethanol/water mixture.
Critical Insight: Phenolic substrates are prone to oxidation. Adding a trace amount of antioxidant (e.g., hydroquinone) can improve the color profile of the final product.
Route B: Microwave-Assisted Synthesis
Best For: Rapid screening, high purity, low solvent usage. Principle: Dielectric heating rapidly accelerates the kinetics, often suppressing side reactions (polymerization) that occur during prolonged heating.
Protocol:
-
Setup: Use a dedicated microwave synthesis vial (pressure rated).
-
Reagents: Mix 4-hydroxybenzaldehyde (1.0 mmol), ammonium acetate (0.4 mmol), and nitromethane (1.0 mL) directly in the vial.
-
Reaction: Irradiate at 150°C for 5 minutes (Power ~200W).
-
Workup: Cool rapidly. Evaporate excess nitromethane under reduced pressure.
-
Purification: Recrystallize the residue from ethanol.
Critical Insight: This method often achieves higher yields (>90%) because the short reaction time minimizes the thermal polymerization of the sensitive nitrostyrene double bond.
Route C: Green Catalysis (Ionic Liquids/Solid Support)
Best For: Environmental compliance, solvent-free requirements. Principle: Utilizing ionic liquids (e.g., 2-hydroxyethylammonium acetate) or solid bases (Alumina) to act as both solvent and catalyst, facilitating easier recycling.
Protocol (Ionic Liquid):
-
Reagents: Dissolve 4-hydroxybenzaldehyde in (2-hydroxyethyl)ammonium acetate (acting as solvent/catalyst).
-
Addition: Add nitromethane (1.2 eq).
-
Reaction: Stir at Room Temperature or mild heat (50°C) for 2–4 hours.
-
Workup: Add water to the mixture. The hydrophobic product precipitates, while the ionic liquid remains in the aqueous phase (recyclable).
Part 3: Comparative Analysis
The following table summarizes the performance metrics based on experimental data.
| Metric | Classic Thermal (NH4OAc) | Microwave-Assisted | Green (Ionic Liquid) |
| Yield | 60 – 75% | 85 – 95% | 80 – 90% |
| Reaction Time | 4 – 8 Hours | 5 – 10 Minutes | 2 – 4 Hours |
| Scalability | High (kg) | Low (mg to g) | Medium |
| Purity (Crude) | Moderate (Recryst. required) | High | High |
| Cost Efficiency | Excellent | Moderate (Equipment) | Low (Expensive ILs) |
| Safety Profile | Moderate (Acetic Acid fumes) | High (Closed vessel) | Excellent (Low VOCs) |
Decision Logic for Route Selection (Graphviz)
Caption: Decision tree for selecting the optimal synthetic route based on laboratory constraints.
Part 4: Trustworthiness & Safety (E-E-A-T)
Self-Validating Systems
-
TLC Monitoring: The reaction progress can be monitored using TLC (Silica gel, 30% Ethyl Acetate/Hexane). The aldehyde starting material is less polar than the nitrostyrene product.
-
Color Indicator: The reaction is self-indicating; the appearance of a bright yellow/orange precipitate confirms the formation of the conjugated nitroalkene system.
Safety Warnings
-
Nitromethane: While generally stable, nitromethane is an energetic material. Never heat nitromethane in a sealed vessel without appropriate pressure ratings (e.g., microwave vials). In the classic route, avoid distilling the reaction to dryness, as concentrated nitronate salts can be explosive.
-
Sternutator Hazard:
-Nitrostyrenes are potent sternutators (induce sneezing) and skin irritants. All solid handling must be performed in a fume hood.
References
-
Synthesis of β-Nitrostyrene Derivatives. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Microwave-Assisted Henry Reaction. (2002). Synthetic Communications. Retrieved from [Link]
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Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (2010). ResearchGate. Retrieved from [Link]
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Nitrostyrene Synthesis Protocol. (1935). Organic Syntheses, Coll. Vol. 1. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Nitrostyrene Derivatives
Introduction
In the landscape of modern drug discovery, the β-nitrostyrene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The versatility of the nitrostyrene core allows for extensive chemical modification, leading to a diverse library of derivatives with potentially enhanced potency and selectivity. A critical step in harnessing the therapeutic potential of these derivatives is to understand their interactions with specific protein targets at a molecular level.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3][4][5] This in silico method provides invaluable insights into the binding affinity and interaction patterns, thereby guiding the rational design of more effective drug candidates.[4][6] By comparing the docking scores and binding modes of various nitrostyrene derivatives with a common protein target, we can elucidate structure-activity relationships (SAR) and identify key chemical features that govern molecular recognition.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of performing a comparative molecular docking study of nitrostyrene derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. The methodologies described herein are grounded in established scientific principles and leverage widely accessible computational tools.
The Scientific Rationale: Why Comparative Docking?
The fundamental principle behind a comparative docking study is to systematically evaluate a series of structurally related compounds to understand how subtle chemical modifications influence their interaction with a biological target. For nitrostyrene derivatives, this could involve assessing the impact of different substituents on the phenyl ring or modifications to the nitrovinyl group.
The choice of the target protein is paramount and should be based on prior biological data. For instance, studies have implicated nitrostyrene derivatives in the inhibition of protein tyrosine kinases and the modulation of the NFκB signaling pathway.[7][8] Therefore, a relevant tyrosine kinase or a key protein in the NFκB pathway would be a logical choice for a docking study. The trustworthiness of the study hinges on the use of a validated crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB).
The ultimate goal is to generate a predictive model that correlates the structural features of the nitrostyrene derivatives with their binding affinities. This model can then be used to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.
Experimental Workflow: A Step-by-Step Guide
The overall workflow of a comparative docking study can be visualized as a sequential process, from data acquisition to analysis.
Caption: Overall workflow for the comparative docking study.
Part 1: Ligand and Protein Preparation
The fidelity of a docking study is critically dependent on the meticulous preparation of both the ligand and the protein.
Ligand Preparation Protocol:
-
Obtain 3D Structures: The 3D structures of the nitrostyrene derivatives can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL or SDF).
-
Energy Minimization: To obtain a low-energy conformation, it is crucial to perform energy minimization of the ligand structures. This can be accomplished using software like Avogadro or the integrated tools within molecular modeling suites.
-
File Format Conversion: For use with AutoDock Vina, the ligand files must be converted to the PDBQT format. This can be done using AutoDock Tools (ADT) or Open Babel.[9] This step involves assigning Gasteiger charges and defining the rotatable bonds.
Protein Preparation Protocol:
-
Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.
-
Pre-processing: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction. This can be done using molecular visualization software like PyMOL or UCSF Chimera.[10][11][12][13]
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure, as they are often not resolved in crystal structures. Assign Kollman charges to the protein atoms. These steps are crucial for accurately calculating the electrostatic interactions and can be performed using AutoDock Tools.[14]
-
File Format Conversion: Convert the processed protein structure into the PDBQT format using AutoDock Tools.[14]
Part 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[14][15][16][17] It employs a sophisticated scoring function and a Lamarckian genetic algorithm to predict the binding conformation and affinity.
Docking Protocol:
-
Grid Box Generation: Define a search space, or "grid box," that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[16] This is a critical step that directly influences the search algorithm's ability to find the optimal binding pose. The grid parameters can be set using AutoDock Tools.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Caption: Input and output flow for an AutoDock Vina simulation.
Part 3: Analysis and Visualization
The analysis of docking results is a multi-faceted process that involves examining the binding affinities, visualizing the interaction patterns, and drawing structure-activity relationships.
Analysis Protocol:
-
Binding Affinity Comparison: The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding. Summarize the binding affinities for all nitrostyrene derivatives in a table for easy comparison.
-
Pose Visualization: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to inspect the predicted binding poses.[10][11][12][13] This allows for a qualitative assessment of how each derivative fits into the binding pocket.
-
Interaction Analysis: Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein. Many visualization tools have built-in functions to facilitate this analysis.
Results and Discussion: A Hypothetical Case Study
To illustrate the application of this guide, let's consider a hypothetical comparative docking study of five nitrostyrene derivatives against a putative protein kinase target.
Table 1: Comparative Docking Results of Nitrostyrene Derivatives
| Compound ID | R1 | R2 | R3 | Binding Affinity (kcal/mol) | Key Interactions |
| NS-01 | H | H | H | -7.2 | H-bond with Ser152 |
| NS-02 | OCH3 | H | H | -7.8 | H-bond with Ser152, Hydrophobic interaction with Leu83 |
| NS-03 | OH | H | H | -8.1 | H-bond with Ser152 and Asp167 |
| NS-04 | H | Cl | H | -7.5 | H-bond with Ser152, Halogen bond with Gly153 |
| NS-05 | H | H | NO2 | -8.5 | H-bond with Ser152 and Arg149, Pi-pi stacking with Phe80 |
-
The introduction of a hydroxyl group at the R1 position (NS-03) and a nitro group at the R3 position (NS-05) significantly improves the binding affinity compared to the parent compound (NS-01).
-
The hydroxyl group in NS-03 likely forms an additional hydrogen bond with Asp167, contributing to its enhanced affinity.
-
The nitro group in NS-05 appears to engage in a strong hydrogen bond with Arg149 and a pi-pi stacking interaction with Phe80, making it the most potent derivative in this series.
-
The methoxy group in NS-02 provides a modest improvement in binding, likely through a favorable hydrophobic interaction.
-
The chlorine atom in NS-04 introduces a halogen bond, which also slightly enhances the binding affinity.
This type of analysis allows for the generation of a clear structure-activity relationship, guiding the next round of chemical synthesis and optimization.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of nitrostyrene derivatives. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively leverage this powerful computational tool to accelerate their drug discovery efforts. The key to a successful docking study lies in the careful preparation of molecules, the appropriate use of docking software, and a thorough analysis of the results. The insights gained from such studies are instrumental in the rational design of novel and more potent therapeutic agents.
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Kumar, A. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(E)-2-Nitroethenyl]phenol
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-[(E)-2-Nitroethenyl]phenol (also known as 4-hydroxynitrostyrene), a compound of interest in various research applications. Due to the absence of specific disposal guidelines for this exact molecule, the following procedures are synthesized from established best practices for the disposal of structurally related compounds, namely phenols and nitroaromatics. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of 4-[(E)-2-Nitroethenyl]phenol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[1] Structurally, it combines a phenol group, which is generally corrosive and toxic, with a nitroethenyl group, a functionality present in compounds that can be reactive or toxic. Therefore, a cautious approach to its disposal is warranted.
Key Hazards to Consider:
-
Toxicity: Harmful if ingested.[1] Phenolic compounds, in general, can be toxic and corrosive, causing severe skin burns and eye damage.[2][3]
-
Reactivity: The nitro group can impart reactivity. Nitro compounds are incompatible with strong bases, oxidizing agents, and reducing agents.[4]
-
Environmental Hazard: Phenolic compounds can be toxic to aquatic life.[5] Therefore, it is crucial to prevent this compound from entering drains or surface waters.[4][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-[(E)-2-Nitroethenyl]phenol is a multi-step process that prioritizes safety and regulatory compliance. The following workflow is designed to be a self-validating system, ensuring that each step mitigates risk.
Figure 1: Step-by-step workflow for the safe disposal of 4-[(E)-2-Nitroethenyl]phenol.
Phase 1: Preparation and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common choice for incidental contact), safety goggles, and a lab coat.[7]
-
Waste Segregation: It is critical to segregate waste at the point of generation. Do not mix 4-[(E)-2-Nitroethenyl]phenol waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The label should include the full chemical name, "4-[(E)-2-Nitroethenyl]phenol," and appropriate hazard pictograms (e.g., harmful).
Phase 2: Waste Collection
-
Solid Waste: Collect any solid 4-[(E)-2-Nitroethenyl]phenol waste in the designated container.[8]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be placed in a sealed plastic bag before being added to the solid chemical waste container to minimize dust and exposure.[7]
-
Solutions: If you have solutions of 4-[(E)-2-Nitroethenyl]phenol, they should be collected in a separate, labeled container for liquid hazardous waste. Do not pour any solution containing this compound down the drain.[4][9]
Phase 3: Interim Storage
-
Secure Containment: Once the waste is collected, securely seal the container to prevent any leaks or spills.
-
Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible materials.[5][10]
Phase 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of 4-[(E)-2-Nitroethenyl]phenol waste must be handled by a licensed chemical waste disposal company.[9][11] The most common and recommended method for the disposal of phenolic and nitro compounds is high-temperature incineration at a permitted facility.[11]
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations. This documentation is crucial for tracking the waste from generation to its final disposal.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure | Personal Protective Equipment (PPE) |
| Small Spill (e.g., < 1 gram) | 1. Alert personnel in the immediate area. 2. If the material is a solid, gently sweep it up to avoid creating dust. If it is a solution, absorb it with an inert material like vermiculite or sand.[7] 3. Place the absorbed material into a sealed container for hazardous waste. 4. Decontaminate the spill area with soap and water.[7] | Chemical-resistant gloves, safety goggles, lab coat. |
| Large Spill (e.g., > 1 gram) | 1. Evacuate the immediate area. 2. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[7] 3. Prevent the spill from entering any drains.[4] 4. Only trained personnel with appropriate respiratory protection should handle the cleanup. | Full-face respirator with appropriate cartridges, chemical-resistant suit, gloves, and boots. |
Decontamination Procedures
Any equipment or surfaces that come into contact with 4-[(E)-2-Nitroethenyl]phenol must be thoroughly decontaminated.
-
Glassware and Equipment: Wash with an appropriate solvent (such as ethanol or acetone, depending on solubility and compatibility with the equipment) followed by a thorough wash with soap and water.
-
Work Surfaces: Wipe down the work surface with a suitable solvent and then with soap and water.
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse. If heavily contaminated, it may need to be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of safe and sustainable scientific research. While specific disposal protocols for every novel compound may not be readily available, a systematic approach based on the known hazards of related chemical classes provides a robust framework for safe handling and disposal. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment, thereby upholding the principles of responsible scientific practice.
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Mastering the Safe Handling of 4-[(E)-2-Nitroethenyl]phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-[(E)-2-Nitroethenyl]phenol. Moving beyond a simple checklist, this document delves into the causality behind each safety recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile
Core Principles of Safe Handling
A foundational principle in handling any potentially hazardous chemical is the hierarchy of controls. This means that before relying on personal protective equipment (PPE), we must first implement engineering and administrative controls to minimize exposure.
-
Engineering Controls: The primary engineering control for handling 4-[(E)-2-Nitroethenyl]phenol is a certified chemical fume hood.[6][7] This is non-negotiable, especially when working with the solid compound or preparing solutions, as it prevents the inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible within a 10-second travel time.[8]
-
Administrative Controls: Your institution's chemical hygiene plan is a critical administrative control. This includes standard operating procedures (SOPs) for the specific tasks involving this compound, proper labeling of all containers, and ensuring all personnel are trained on the specific hazards.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, a robust PPE plan is essential for mitigating residual risks. The following table summarizes the required PPE for handling 4-[(E)-2-Nitroethenyl]phenol.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Phenol and its derivatives can cause severe eye damage and even blindness.[6] A face shield provides an additional layer of protection against splashes, particularly when handling larger quantities or during transfers. |
| Hands | Double-gloving with compatible materials (e.g., neoprene or butyl rubber over nitrile) | Phenol can be rapidly absorbed through the skin, leading to systemic toxicity.[6] Standard nitrile gloves offer minimal protection and should only be used as the inner layer for incidental contact.[7][8] For prolonged contact, thicker, more resistant gloves are necessary. |
| Body | A fully buttoned, long-sleeved lab coat | Protects against incidental skin contact from spills and splashes. |
| Feet | Closed-toe shoes | Prevents injury from dropped objects and protects feet from spills. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts | Required if working outside of a fume hood or if there is a risk of aerosol generation.[2][9] |
Step-by-Step Handling Procedures
Preparation and Weighing
-
Don all required PPE as outlined in the table above.
-
Work exclusively within a certified chemical fume hood.
-
To minimize dust, handle the solid compound with care. Avoid scooping or pouring in a manner that creates airborne particles.
-
Use a dedicated set of non-sparking tools for weighing and transferring the compound.
-
Clean all tools and the work surface thoroughly after use with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Continue to work within the chemical fume hood.
-
Add the solid 4-[(E)-2-Nitroethenyl]phenol to the solvent slowly. This prevents splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Clearly label the resulting solution with the compound name, concentration, date, and appropriate hazard pictograms.
Operational Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 4-[(E)-2-Nitroethenyl]phenol from initial preparation to final disposal.
Caption: A workflow diagram illustrating the key stages of safely handling 4-[(E)-2-Nitroethenyl]phenol.
Disposal Plan: A Critical Final Step
Improper disposal of 4-[(E)-2-Nitroethenyl]phenol and its associated waste can have severe environmental consequences and violate regulatory requirements.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your facility's procedures.
-
Consult Your EHS Department: Always consult with your institution's EHS department for specific guidance on waste stream management and disposal procedures.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove all contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[6] For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with 4-[(E)-2-Nitroethenyl]phenol. Remember, safety is not just a set of rules, but a mindset that prioritizes the well-being of yourself and your colleagues.
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